3-Acetamidophenyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-acetamidophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKGGFEPJUBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282961 | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-89-1 | |
| Record name | 6317-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 3-Acetamidophenyl acetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical and chemical properties of 3-Acetamidophenyl acetate. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported experimental findings with predicted properties to offer a comprehensive profile of the compound.
Core Physical and Chemical Properties
This compound, with the CAS number 6317-89-1, is the meta-isomer of the more commonly known 4-Acetamidophenyl acetate (Diacetamate).[1][2][3][4] Its chemical structure consists of a phenyl ring substituted with an acetamido group and an acetate group at positions 1 and 3, respectively.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | [1][2][5] |
| Molecular Weight | 193.20 g/mol | [5] |
| Physical State | White solid | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available (Expected to be soluble in polar organic solvents) |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.47 (s, 1H), 7.30-7.26 (m, 2H), 6.85 (d, 1H), 2.3 (s, 3H), 2.17 (s, 3H) ppm | [6] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 ppm | [6] |
| Mass Spectrum (m/z) | 108.058 | [6] |
Experimental Protocols
Detailed experimental protocols for determining the key physical and chemical properties of this compound are outlined below. These are generalized procedures that can be adapted for this specific compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[7]
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.
-
Observation: The temperatures at which the substance first begins to melt and when it completely liquefies are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.[7]
References
- 1. appchemical.com [appchemical.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 6317-89-1 [sigmaaldrich.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. (3-Acetamidophenyl) acetate | C10H11NO3 | CID 231988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
The Unveiling of 3-Acetamidophenyl Acetate: A Comprehensive Guide to its Structure, Elucidation, and Characterization
For Immediate Release
This technical guide provides an in-depth analysis of 3-acetamidophenyl acetate, a significant organic compound with applications in chemical synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its structural elucidation and characterization through modern analytical techniques.
Introduction
This compound, also known as m-acetoxyacetanilide, is an aromatic compound containing both an acetamide and an acetate functional group. Its chemical structure makes it a subject of interest for studies in organic synthesis and medicinal chemistry. Understanding its physicochemical properties and spectral characteristics is crucial for its identification, purification, and potential application. This guide outlines the key data and experimental protocols for the comprehensive analysis of this molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and quality control. The key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3-acetamidophenyl) acetate | |
| Synonyms | 3'-Acetoxyacetanilide, m-Acetoxyacetanilide | |
| CAS Number | 6317-89-1 | |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as chloroform. | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acetylation of 3-aminophenol. This reaction involves the protection of the amino group as an acetamide, followed by the esterification of the phenolic hydroxyl group.
Experimental Protocol: Synthesis
Materials:
-
3-Aminophenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 3-aminophenol in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Perform an aqueous workup by washing the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol: A ¹H NMR spectrum is recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the acetamide and acetate groups.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.47 | s | 1H | Ar-H |
| ~7.30-7.26 | m | 2H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~2.30 | s | 3H | OCOCH₃ |
| ~2.17 | s | 3H | NHCOCH₃ |
Experimental Protocol: A ¹³C NMR spectrum is recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
Data Interpretation: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[3]
| Chemical Shift (δ) ppm | Assignment |
| ~154.5 | C=O (ester) |
| ~130.2 | Ar-C |
| ~127.3 | Ar-C |
| ~124.9 | Ar-C |
| ~121.3 | Ar-C |
| ~115.7 | Ar-C |
| ~14.9 | CH₃ (acetamide) |
| Not specified | C=O (amide) |
| Not specified | CH₃ (acetate) |
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~1760 | C=O stretch | Ester |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1200 | C-O stretch | Ester |
Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or after separation by gas chromatography.
Data Interpretation: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₁₀H₁₁NO₃ is expected at m/z 193. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.
Biological Significance and Potential Signaling Pathways
While direct studies on the biological activity and signaling pathways of this compound are limited, its structural similarity to acetanilide and the well-known drug acetaminophen (paracetamol) suggests potential involvement in similar metabolic pathways. Acetanilide is metabolized in the body to acetaminophen, which then undergoes further biotransformation.[1][4] A plausible metabolic pathway for this compound would involve its hydrolysis to 3-acetamidophenol.
The metabolic activation of the structurally related acetaminophen is well-characterized and provides a framework for a hypothetical pathway. Acetaminophen is primarily metabolized through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[5][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione. However, in cases of overdose, glutathione stores are depleted, leading to covalent binding of NAPQI to cellular proteins, oxidative stress, and ultimately hepatotoxicity.[5] This pathway involves the activation of c-Jun N-terminal kinase (JNK) and the mitochondrial permeability transition pore.[5][7]
References
- 1. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 2. nj.gov [nj.gov]
- 3. rsc.org [rsc.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Acetamidophenyl Acetate from 3-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-acetamidophenyl acetate from 3-aminophenol. The document details the chemical properties of the involved substances, a step-by-step experimental protocol, and methods for purification and characterization of the final product.
Introduction
The acetylation of aminophenols is a fundamental reaction in organic synthesis, with applications in the pharmaceutical and fine chemical industries. This compound, a di-acetylated derivative of 3-aminophenol, serves as a valuable intermediate in the synthesis of various organic compounds. This guide outlines the direct acetylation of 3-aminophenol using acetic anhydride to yield this compound. The reaction involves the acetylation of both the amino and hydroxyl functional groups of the 3-aminophenol molecule.
Physicochemical Data of Reactants and Product
A summary of the key physical and chemical properties of the reactant, reagent, and product is presented in the table below for easy reference and comparison.
| Property | 3-Aminophenol | Acetic Anhydride | This compound |
| Molecular Formula | C₆H₇NO | C₄H₆O₃ | C₁₀H₁₁NO₃ |
| Molecular Weight | 109.13 g/mol | 102.09 g/mol | 193.20 g/mol [1][2] |
| Appearance | White to light gray or pinkish crystals | Colorless liquid | White solid |
| Melting Point | 120-124 °C | -73.1 °C | 155 °C[2] |
| Boiling Point | 164 °C at 11 mmHg | 139.8 °C | 329.41 °C (estimated)[2] |
| Density | 0.99 g/cm³ | 1.082 g/cm³ | - |
| Solubility in Water | 35 g/L at 20 °C | Reacts to form acetic acid | 0.32 g/L at 25 °C[2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 3-aminophenol.
Materials and Equipment
-
3-Aminophenol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol-water mixture)
-
Ice bath
Synthesis Procedure
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol in a minimal amount of pyridine.
-
Slowly add an excess of acetic anhydride (at least 2 molar equivalents) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product. The excess acetic anhydride will be hydrolyzed to acetic acid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any remaining acetic acid and pyridine.
-
Dry the crude this compound.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as an ethanol-water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals to a constant weight.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism. Both the amino and hydroxyl groups of 3-aminophenol act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. Pyridine acts as a catalyst by activating the acetic anhydride and neutralizing the acetic acid byproduct.
Figure 1. Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (155 °C).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amide and ester functional groups. Expected peaks include N-H stretching, C=O stretching for both the amide and ester, and C-O stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups of the acetyl functions.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the amide and ester, the aromatic carbons, and the methyl carbons.
-
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
3-Aminophenol: Harmful if swallowed or inhaled. May cause skin and eye irritation.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Reacts violently with water.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis, purification, and characterization of this compound from 3-aminophenol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in their research and development endeavors.
References
CAS number and molecular weight of 3-Acetamidophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetamidophenyl acetate, a lesser-known isomer of the acetaminophen impurity diacetamate. This document consolidates available information on its chemical properties, synthesis, and potential biological activities. While research on this specific isomer is limited, this guide aims to provide a foundational resource for researchers and drug development professionals interested in its further investigation.
Chemical Identity and Properties
This compound is an organic compound and an isomer of diacetamate (4-Acetamidophenyl acetate), a known impurity of acetaminophen. A clear understanding of its fundamental properties is crucial for any experimental work.
| Property | Value | Citation(s) |
| CAS Number | 6317-89-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol (approx.) | |
| Synonyms | m-Acetoxyacetanilide, 3'-Acetoxyacetanilide |
Synthesis of this compound
Experimental Workflow: Synthesis Pathway
The proposed synthesis involves the selective acetylation of the amino group of 3-aminophenol, followed by the acetylation of the hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Synthesis of 3-Acetamidophenol from 3-Aminophenol
This procedure is adapted from established methods for the acetylation of aminophenols.
-
Dissolution: Dissolve 3-aminophenol in a minimal amount of warm 50% acetic acid.
-
Cooling: Cool the solution to room temperature.
-
Acetylation: Add 1.1 molecular equivalents of acetic anhydride to the cooled solution.
-
Reaction: Stir the mixture for 30 minutes.
-
Precipitation: Dilute the solution with an equal volume of ice-cold water and chill to induce crystallization.
-
Isolation: Collect the resulting solid, 3-acetamidophenol, by filtration, wash with ice-cold water, and dry.
Step 2: Synthesis of this compound from 3-Acetamidophenol
This protocol is based on a general method for the acetylation of phenols.[2]
-
Reaction Setup: In a suitable flask, combine 3-acetamidophenol (1 equivalent), acetic anhydride (5 equivalents), and dried sodium bicarbonate (2 equivalents) in a dry solvent such as toluene.[2]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Potential Biological Activity and Experimental Assays
Direct research on the biological effects of this compound is scarce. However, studies on its isomer, 2-acetamidophenyl acetate, suggest a potential for antiviral activity, specifically as an inhibitor of influenza neuraminidase. This provides a logical starting point for investigating the bioactivity of the 3-isomer.
Hypothetical Target: Influenza Neuraminidase
Given that 2-acetamidophenyl acetate has been investigated as an influenza neuraminidase inhibitor, it is plausible that this compound may exhibit similar properties. Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, making it a key target for antiviral drugs.[3]
Experimental Protocol: Neuraminidase Inhibition Assay
To evaluate the potential of this compound as a neuraminidase inhibitor, a standard fluorometric or chemiluminescent assay can be employed.[4][5]
-
Virus Preparation: Obtain a standardized preparation of influenza virus with a known neuraminidase activity.
-
Compound Dilution: Prepare a series of dilutions of this compound in an appropriate buffer.
-
Reaction Incubation: In a microplate, incubate the virus preparation with the different concentrations of the test compound for a defined period.
-
Substrate Addition: Add a fluorogenic or chemiluminescent neuraminidase substrate (e.g., MUNANA or a 1,2-dioxetane derivative) to each well.[4][6]
-
Signal Detection: Measure the fluorescence or luminescence generated by the enzymatic cleavage of the substrate.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the neuraminidase activity.[4]
In Vitro Antiviral Activity Assay
Beyond enzymatic assays, it is essential to assess the compound's activity in a cell-based model of viral infection.
-
Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a multi-well format.
-
Infection: Infect the cells with a known multiplicity of infection (MOI) of the influenza virus.
-
Treatment: Treat the infected cells with various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Endpoint Measurement: Determine the extent of viral replication by methods such as:
Signaling Pathways: A Putative Connection
There is no direct evidence linking this compound to specific signaling pathways. However, its structural similarity to other biologically active molecules allows for some informed speculation. As an acetate-containing compound, it might influence cellular processes where acetate plays a role, such as metabolism and epigenetic regulation.
Logical Relationship: Potential for Downstream Effects
The following diagram illustrates a hypothetical cascade of events following the potential inhibition of influenza neuraminidase by this compound, leading to a reduction in viral propagation.
Caption: Hypothetical mechanism of antiviral action.
Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure but limited characterization in the scientific literature. This guide provides a starting point for its synthesis and biological evaluation, primarily focusing on its potential as an antiviral agent based on the activity of a structural isomer. Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and comprehensive analytical characterization.
-
Broad Biological Screening: Evaluating its activity against a wider range of biological targets beyond influenza neuraminidase.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular mechanisms and signaling pathways involved.
-
In Vivo Efficacy and Toxicology: Assessing its therapeutic potential and safety profile in animal models.
The exploration of understudied chemical entities like this compound holds the potential for the discovery of novel therapeutic agents. This guide serves as a catalyst for such endeavors, providing the necessary foundational information for researchers to embark on this exploratory path.
References
- 1. In vitro antiviral activity of plant extracts from Asteraceae medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2860172B1 - Method for preparing acetamidophenyl - Google Patents [patents.google.com]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 3-Acetamidophenyl Acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct mechanism of action for 3-Acetamidophenyl acetate and its derivatives is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis based on the well-established mechanisms of its positional isomers, particularly 4-Acetamidophenyl acetate, and the broader class of acetamide derivatives. The presented pathways and experimental data, while relevant, should be considered as a predictive framework for the study of this compound derivatives.
Executive Summary
This compound belongs to a class of compounds with significant therapeutic potential. While its direct pharmacological profile is yet to be fully elucidated, the mechanisms of its structural analogs suggest several probable pathways. The primary hypothesized mechanism, based on its close structural relationship to Diacetamate (4-Acetamidophenyl acetate), is the inhibition of cyclooxygenase (COX) enzymes, central to the inflammatory cascade. This is likely preceded by in-vivo hydrolysis to its corresponding phenol, an analog of the widely used analgesic and antipyretic, acetaminophen. Furthermore, the broader family of acetamide derivatives has been shown to exhibit a range of biological activities, including antioxidant effects, induction of apoptosis, and modulation of inflammatory cytokines like TNF-α. This guide will delve into these potential mechanisms, present available quantitative data from related compounds, and provide detailed experimental protocols to facilitate further research into the specific actions of this compound derivatives.
The Predominant Hypothesis: Cyclooxygenase (COX) Inhibition
The most probable mechanism of action for this compound is through the inhibition of cyclooxygenase enzymes, based on the activity of its 4-positional isomer, 4-Acetamidophenyl acetate (Diacetamate). Diacetamate is known to be a prodrug of acetaminophen, which exerts its effects through COX inhibition.
Metabolic Activation Pathway
It is hypothesized that this compound undergoes hydrolysis by esterases in the body to form 3-hydroxyacetanilide (a positional isomer of acetaminophen) and acetic acid. This active metabolite is then believed to interact with the COX enzymes.
The Cyclooxygenase Pathway and Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Inhibition of these enzymes is a common mechanism for analgesic and anti-inflammatory drugs. Acetaminophen, the active metabolite of the 4-isomer, is a known COX inhibitor, with some studies suggesting selectivity for a splice variant of COX-1, often termed COX-3, which is prominent in the central nervous system.
Quantitative Data for Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes the known inhibitory concentrations for its 4-isomer and the active metabolite, acetaminophen.
| Compound | Target | IC50 | Reference |
| 4-Acetamidophenyl acetate | COX-2 | 25.8 µM | |
| Acetaminophen | Canine COX-3 | 64 µmol·L | [1] |
| Acetaminophen | Canine COX-1 | 133 µmol·L | [1] |
| Acetaminophen | Canine COX-2 | 5887 µmol·L | [1] |
Other Potential Mechanisms of Action
The diverse biological activities of various acetamide derivatives suggest that this compound could possess other mechanisms of action beyond COX inhibition.
Anti-inflammatory Effects via Cytokine Modulation
Some acetamide derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This represents a distinct anti-inflammatory pathway from COX inhibition.
Antioxidant Activity
Certain phenoxyacetamide derivatives have demonstrated antioxidant properties. This is typically measured by their ability to scavenge free radicals, which can contribute to cellular damage and inflammation.
Induction of Apoptosis
In the context of oncology, some phenoxyacetamide derivatives have been found to induce apoptosis (programmed cell death) in cancer cell lines. This mechanism is of significant interest in the development of novel anti-cancer agents.
Detailed Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed protocols for key experiments relevant to the potential mechanisms of action discussed.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is for a fluorometric assay to screen for COX-2 inhibitors.
Materials:
-
COX-2 Assay Buffer
-
COX Probe
-
COX Cofactor
-
Human Recombinant COX-2
-
Arachidonic Acid
-
Celecoxib (Inhibitor Control)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test inhibitor to 10 times the desired final concentration with COX Assay Buffer.
-
Plate Setup:
-
Sample Wells: Add 10 µl of the diluted test inhibitor.
-
Enzyme Control Wells (No Inhibitor): Add 10 µl of COX Assay Buffer.
-
Inhibitor Control Wells: Add 2 µl of Celecoxib and 8 µl of COX Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the reconstituted Human Recombinant COX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Add 80 µl of the Reaction Mix to each well. Initiate the reaction by adding 10 µl of diluted Arachidonic Acid to all wells simultaneously.
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the slope of the linear range of the fluorescence plot for each well. The percent inhibition is calculated using the formula: % Inhibition = ((Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control) * 100
MTT Assay for Cytotoxicity and Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell culture medium
-
Cells of interest (e.g., a cancer cell line to test for apoptosis-inducing effects)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µl of the MTT labeling reagent to each well for a final concentration of 0.5 mg/ml.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
ABTS Assay for In Vitro Antioxidant Capacity
This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or other suitable solvent
-
Test compound (this compound derivative)
-
Trolox (a water-soluble vitamin E analog) as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Radical Generation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay:
-
Add a small volume of the test compound or Trolox standard at various concentrations to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for a short period (e.g., 6 minutes) and then measure the absorbance at 734 nm.
-
Data Analysis: The percentage of inhibition of absorbance is calculated and plotted as a function of the concentration of the test compound and the standard. The antioxidant capacity is often expressed as Trolox equivalents.
TNF-α ELISA for Anti-inflammatory Activity
This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of TNF-α in cell culture supernatants.
Materials:
-
Human TNF-α ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Cell line capable of producing TNF-α upon stimulation (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) to stimulate TNF-α production
-
Test compound (this compound derivative)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Culture the cells and stimulate them with LPS in the presence or absence of the test compound for a specified period.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Protocol:
-
Add standards and samples to the wells of the pre-coated microplate. Incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated anti-human TNF-α antibody and incubate.
-
Wash the wells and add Streptavidin-HRP.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated, and the concentration of TNF-α in the samples is determined by interpolating from the standard curve. The inhibitory effect of the test compound is calculated by comparing the TNF-α levels in treated versus untreated, LPS-stimulated cells.
Conclusion and Future Directions
While the precise mechanism of action for this compound derivatives remains to be definitively established, the available evidence from structurally related compounds provides a strong foundation for future research. The primary avenue of investigation should focus on its potential as a COX inhibitor, following metabolic activation. However, researchers should also remain cognizant of other plausible mechanisms, including direct anti-inflammatory effects through cytokine modulation, antioxidant activity, and the potential for inducing apoptosis in relevant cell types. The experimental protocols detailed in this guide offer a comprehensive toolkit for elucidating the pharmacological profile of this promising class of compounds. Further studies, including in-vivo animal models and detailed structure-activity relationship (SAR) analyses, will be crucial in unlocking the full therapeutic potential of this compound derivatives.
References
Literature review on the synthesis of N-(3-hydroxyphenyl)acetamide
An In-depth Technical Guide to the Synthesis of N-(3-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
N-(3-hydroxyphenyl)acetamide, also known as 3-hydroxyacetanilide or metacetamol, is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol.[1] While not commercially marketed as a pharmaceutical, its synthesis and properties are of significant interest to researchers in medicinal chemistry and drug development for comparative studies and as a building block for more complex molecules. This technical guide provides a comprehensive literature review of the synthetic routes to N-(3-hydroxyphenyl)acetamide, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Routes and Mechanisms
The most common and straightforward method for the synthesis of N-(3-hydroxyphenyl)acetamide is the N-acetylation of 3-aminophenol. This reaction is analogous to the industrial synthesis of its isomer, paracetamol, from 4-aminophenol.
N-Acetylation of 3-Aminophenol
The primary synthetic route involves the reaction of 3-aminophenol with an acetylating agent, typically acetic anhydride. In this reaction, the amino group (-NH2) of 3-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product.
The amino group is a significantly stronger nucleophile than the phenolic hydroxyl group (-OH). This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. Consequently, N-acetylation occurs preferentially over O-acetylation.[2]
The reaction is typically carried out in an aqueous medium or an organic solvent. The use of a buffer, such as sodium acetate, can be employed to neutralize the acetic acid byproduct formed during the reaction, which can protonate the amino group of the starting material and render it non-nucleophilic.[3]
A less common approach involves a multi-step synthesis starting from acetanilide. This route includes nitration of acetanilide, followed by reduction of the nitro group to an amino group, diazotization, and finally hydroxylation.[4] However, this method is more complex and generally results in lower overall yields compared to the direct acetylation of 3-aminophenol.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of N-(3-hydroxyphenyl)acetamide via the N-acetylation of 3-aminophenol with acetic anhydride.
| Starting Material | Reagent | Solvent | Molar Ratio (Aminophenol:Anhydride) | Yield | Melting Point (°C) | Reference |
| 3-Aminophenol (66.0 g, 0.60 mol) | Acetic Anhydride (77.8 g, 0.76 mol) | Water (180 mL) | 1 : 1.27 | 81.0 g (89%) | 144-146 | [5] |
Detailed Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of N-(3-hydroxyphenyl)acetamide based on the literature.[5] The procedure is adapted from a reported synthesis and incorporates purification techniques commonly used for related acetanilide compounds.
Synthesis of N-(3-hydroxyphenyl)acetamide
Materials:
-
3-Aminophenol
-
Acetic Anhydride
-
Deionized Water
-
Activated Carbon (optional, for decolorization)
-
Sodium Dithionite (optional, for decolorization)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Ice bath
-
Recrystallization solvent (e.g., water or ethanol-water mixture)
Procedure:
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 66.0 g (0.60 moles) of 3-aminophenol to 180 mL of water. Stir the mixture to form a slurry.
-
Acetylation: While stirring, slowly add 77.8 g (0.76 moles) of acetic anhydride to the 3-aminophenol slurry. The reaction is exothermic, and the temperature may increase.
-
Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours or until the reaction is complete. The product may begin to precipitate out of the solution.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize crystallization. Collect the crude N-(3-hydroxyphenyl)acetamide by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid.
-
Purification (Optional Decolorization): If the crude product is colored, it can be decolorized. Transfer the crude solid to a beaker and add a suitable amount of hot water or an ethanol-water mixture to dissolve it. Add a small amount of activated carbon or sodium dithionite and heat the mixture for a short period.[6]
-
Recrystallization: If decolorization was performed, filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven to obtain pure N-(3-hydroxyphenyl)acetamide.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., IR, NMR) if desired. The expected melting point is in the range of 144-146 °C.[5]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of N-(3-hydroxyphenyl)acetamide.
References
An In-depth Technical Guide to the Safety and Handling of 4-Acetamidophenyl Acetate
Disclaimer: Initial searches for "3-Acetamidophenyl acetate" yielded limited and ambiguous safety information. The vast majority of available data pertains to its isomer, 4-Acetamidophenyl acetate (CAS No. 2623-33-8), also known as Diacetamate. This guide will focus on the safety and handling of 4-Acetamidophenyl acetate due to the availability of comprehensive data. It is crucial to verify the specific isomer being used and consult the corresponding Safety Data Sheet (SDS) before handling.
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety and handling information for 4-Acetamidophenyl acetate.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 193.20 g/mol | [1][4] |
| Appearance | White to off-white solid | [1][4][5] |
| Melting Point | 153-155 °C | [3][5] |
| Boiling Point | 329.41 °C at 760 mmHg | [5] |
| Solubility | Limited water solubility. Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [1][3] |
| Vapor Pressure | 7.27E-06 mmHg at 25°C | [3] |
| Density | 1.206 g/cm³ | [3] |
Toxicological Information
Understanding the toxicological profile of 4-Acetamidophenyl acetate is critical for risk assessment and implementing appropriate safety measures.
| Hazard Classification | Statement | Reference |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [5][6][7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [5][7] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [5][7] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [6][7] |
Handling and Storage Precautions
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5][7] |
| Skin Protection | Compatible chemical-resistant gloves. Impervious clothing. | [5][6][8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | [5][8] |
Safe Handling Practices
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[5][6]
-
Store locked up.[5]
-
Recommended storage temperature: 2°C - 8°C.[8]
Experimental Protocols
While specific experimental protocols involving 4-Acetamidophenyl acetate are diverse and application-dependent, the following general guidelines for solution preparation should be followed:
Protocol for In Vivo Working Solution Preparation: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use. A common protocol involves the use of a co-solvent system. For example, a working solution can be prepared by first dissolving the compound in an organic solvent like DMSO and then diluting it with a vehicle such as corn oil. A typical protocol might be:
-
Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 10% DMSO concentration.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Visualized Workflows and Logical Relationships
To further clarify safety procedures, the following diagrams illustrate key workflows and decision-making processes.
References
- 1. Buy Diacetamate | 2623-33-8 | > 95% [smolecule.com]
- 2. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. biosynth.com [biosynth.com]
- 9. This compound | C10H12O2 | CID 85287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 3-Acetamidophenyl Acetate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-acetamidophenyl acetate, a key intermediate and impurity in the synthesis of acetaminophen. Understanding its solubility in various organic solvents is critical for process optimization, purification, and formulation development in the pharmaceutical industry. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this compound.
Introduction
This compound, also known as diacetamate or N,O-diacetyl-p-aminophenol, is a derivative of acetaminophen. Its physical and chemical properties, particularly its solubility, are of significant interest to researchers and professionals in drug development and manufacturing. The solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents dictates the choice of solvent for crystallization, purification, and formulation processes. This guide aims to provide a detailed technical resource on the solubility of this compound in a range of common organic solvents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 151.5-152.5 °C | [3] |
| LogP | 0.60 | [3] |
Solubility of this compound
The solubility of a compound is influenced by its molecular structure and the properties of the solvent, such as polarity.[4] this compound possesses both polar (acetamide and ester groups) and non-polar (phenyl ring) characteristics, suggesting it will be soluble in polar organic solvents.[4] The general principle of "like dissolves like" is a useful guide in predicting solubility.
Quantitative Solubility Data
Quantitative solubility data for this compound in common organic solvents is not extensively available in the public domain. However, the following data points have been reported:
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.32 g/L | 25 | [3] |
| Dimethyl sulfoxide (DMSO) | > 10 millimolar | Not Specified | [1] |
| DMSO | 100 mg/mL (517.60 mM) | Not Specified | [5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified | [5] |
Qualitative Solubility and Estimation Based on Analogue Data
Qualitative assessments suggest that this compound is expected to dissolve well in polar protic solvents such as alcohols.[4] Given the structural similarity to acetaminophen, its solubility behavior is anticipated to be comparable. The following table presents solubility data for acetaminophen in various organic solvents, which can serve as a useful reference for estimating the solubility of this compound.
Table of Acetaminophen Solubility in Common Organic Solvents
| Solvent | Molar Solubility (M) |
| Methanol | 2.628 |
| Ethanol | Not available in Molarity, but generally soluble |
| Acetone | Not available in Molarity, but generally soluble |
| Ethyl Acetate | 0.082 |
| Dichloromethane (Chloroform) | 0.007 |
| Dimethyl sulfoxide (DMSO) | Soluble |
This data is for acetaminophen and should be used as an estimation for this compound.[6]
Based on this analogue data, it is reasonable to predict that this compound will exhibit good solubility in methanol and ethanol, moderate solubility in acetone and ethyl acetate, and lower solubility in less polar solvents like dichloromethane.
Experimental Protocol for Solubility Determination
A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method.[7]
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade): ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.
-
-
Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this step.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of supernatant taken
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Relationship of Polarity to Solubility
This diagram illustrates the general relationship between solvent polarity and the expected solubility of a moderately polar compound like this compound.
Caption: Expected solubility based on solvent polarity.
Conclusion
While comprehensive quantitative solubility data for this compound in common organic solvents is limited, this guide provides the available information and a framework for its experimental determination. The qualitative assessment and analogue data from acetaminophen suggest that this compound will have favorable solubility in polar organic solvents, particularly polar protic solvents. The detailed experimental protocol and logical workflows presented herein offer a practical approach for researchers and scientists to generate precise solubility data, which is essential for the successful development and manufacturing of related pharmaceutical products.
References
- 1. Buy Diacetamate | 2623-33-8 | > 95% [smolecule.com]
- 2. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Physicochemical Properties of Acetamidophenyl Acetate Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data regarding the melting and boiling points of acetamidophenyl acetate, with a specific focus on the meta-isomer, 3-Acetamidophenyl acetate. Due to a lack of experimentally determined data for the 3-isomer in publicly accessible databases, this guide also includes data for the well-characterized para-isomer, 4-Acetamidophenyl acetate, for comparative purposes. Furthermore, it outlines standardized experimental protocols for the determination of these fundamental physicochemical properties and presents a logical workflow for the synthesis and purification of this class of compounds.
Physicochemical Data of Acetamidophenyl Acetate Isomers
The following table summarizes the available melting and boiling point data for the isomers of acetamidophenyl acetate. It is critical to note that extensive searches of chemical databases and scientific literature did not yield experimentally verified melting or boiling points for this compound. The data presented for the 4-isomer is for contextual and comparative purposes only.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 6317-89-1 | C₁₀H₁₁NO₃ | 193.20 | Data not available | Data not available |
| 4-Acetamidophenyl acetate | 2623-33-8 | C₁₀H₁₁NO₃ | 193.20 | 155[1] | 329.41 (at 760 mmHg)[1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting and boiling points of solid organic compounds such as acetamidophenyl acetate.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a small, packed sample (2-3 mm in height) is obtained.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to determine an approximate melting point range.
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is prepared and heated at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The recorded melting point is reported as a range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point for 4-Acetamidophenyl acetate is at atmospheric pressure.
Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Thermometer
-
Small test tube or sample vial
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
Procedure (Thiele Tube Method):
-
Sample Preparation: A small amount of the substance (if solid, it must be melted) is placed in a small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a heating fluid, ensuring the sample is below the fluid level.
-
Heating: The Thiele tube is gently heated, causing the temperature of the fluid and the sample to rise.
-
Observation: As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Logical Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an acetamidophenyl acetate isomer. This represents a logical sequence of experimental procedures common in organic chemistry.
Caption: Synthesis and Characterization Workflow.
References
The Isomers of Acetamidophenol: A Comprehensive Technical Guide on Their Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and scientific principles of acetamidophenol isomers: ortho-, meta-, and para-acetamidophenol. While para-acetamidophenol, commonly known as acetaminophen or paracetamol, is a globally recognized analgesic and antipyretic, its ortho- and meta- counterparts have remained largely in the realm of academic research. This document delves into the historical context of their synthesis, comparative physicochemical properties, and known pharmacological and toxicological profiles. Detailed experimental protocols for their synthesis are provided, alongside a critical examination of their metabolic pathways and mechanisms of action. Signaling pathways are visualized using the DOT language to facilitate a deeper understanding of their biological interactions. This guide serves as a comprehensive resource for researchers and professionals in drug development, offering a comparative perspective on these structurally related compounds.
Introduction
The acetamidophenol isomers, a group of aromatic compounds, share a common structural scaffold but exhibit distinct physicochemical and biological properties. The position of the hydroxyl group relative to the acetamido group on the benzene ring dictates their isomeric form and, consequently, their interaction with biological systems. The para-isomer (4-acetamidophenol) is the well-established pharmaceutical agent, acetaminophen. The ortho- (2-acetamidophenol) and meta- (3-acetamidophenol) isomers, while not used therapeutically, are of significant interest for comparative pharmacology and toxicology studies. Understanding the nuances of their discovery, synthesis, and biological activities provides valuable insights into structure-activity relationships and the broader field of medicinal chemistry.
Discovery and History
The history of acetamidophenol is intrinsically linked to the development of synthetic analgesics in the late 19th century, a period marked by the exploration of coal tar derivatives for medicinal purposes.
The Precursors: Acetanilide and Phenacetin
The journey to acetaminophen began with the serendipitous discovery of the analgesic and antipyretic properties of acetanilide in 1886 by Arnold Cahn and Paul Hepp.[1][2] Marketed as Antifebrin, it was one of the first synthetic drugs to alleviate pain and fever.[1] However, its use was marred by toxicity, most notably cyanosis due to methemoglobinemia.[3] This prompted the search for safer alternatives.
In 1887, phenacetin (p-ethoxyacetanilide) was introduced by Bayer as a less toxic analgesic.[4] It was later discovered in 1948 by Bernard Brodie and Julius Axelrod that the analgesic effects of both acetanilide and phenacetin were primarily due to their metabolism to paracetamol (acetaminophen).[3] This pivotal discovery revealed that paracetamol was the active metabolite responsible for the therapeutic effects, but without the associated toxicity of its precursors.
The Emergence of para-Acetamidophenol (Acetaminophen)
The first synthesis of what is now known as acetaminophen is credited to Harmon Northrop Morse at Johns Hopkins University in 1878.[5][6] However, its pharmacological potential was not immediately recognized. Another early synthesis may have been conducted by Charles Frédéric Gerhardt in 1852. It was not until the findings of Brodie and Axelrod that acetaminophen was "rediscovered" and its clinical utility appreciated.[3] McNeil Laboratories began marketing acetaminophen in the United States in 1955 as a prescription elixir for children under the brand name Tylenol, offering a safer alternative to aspirin.[1]
The Less Explored Isomers: ortho- and meta-Acetamidophenol
The historical records surrounding the specific first synthesis and discovery of ortho- and meta-acetamidophenol are less prominent than that of their para-isomer. Their synthesis generally follows the same principle of acetylating the corresponding aminophenol (ortho-aminophenol and meta-aminophenol). These isomers have primarily been subjects of academic and comparative toxicological studies rather than candidates for drug development. Research has highlighted differences in their biological activities; for instance, ortho-acetamidophenol has been noted for its anti-inflammatory and anti-platelet properties, while meta-acetamidophenol has shown some analgesic potential but also significant toxicity in rats and humans.
Physicochemical Properties
The isomeric position of the hydroxyl group significantly influences the physical and chemical properties of the acetamidophenol molecules. These differences in properties, such as melting point, boiling point, and solubility, are critical for their purification, formulation, and pharmacokinetic profiles.
| Property | ortho-Acetamidophenol (2-Acetamidophenol) | meta-Acetamidophenol (3-Acetamidophenol) | para-Acetamidophenol (Acetaminophen) |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| Melting Point | 209-211 °C | 148-149 °C | 169-171 °C[7] |
| Boiling Point | Decomposes | Decomposes | 387.8 °C at 760 mmHg |
| Appearance | White to off-white crystalline powder | Off-white to beige crystals | White crystalline solid[8] |
| Solubility in Water | Slightly soluble | Soluble in hot water | Very slightly soluble in cold water, more soluble in hot water[9] |
Experimental Protocols: Synthesis of Acetamidophenol Isomers
The synthesis of acetamidophenol isomers is a classic example of N-acetylation of an aminophenol using acetic anhydride. The following protocols provide detailed methodologies for the laboratory-scale synthesis of each isomer.
Synthesis of para-Acetamidophenol (Acetaminophen)
Principle: This synthesis involves the acetylation of the amino group of 4-aminophenol using acetic anhydride.[2][10]
Materials:
-
4-aminophenol
-
Acetic anhydride
-
Water
-
Concentrated Hydrochloric Acid (optional, for purification of starting material)
-
Sodium Acetate (optional, for buffering)
-
Decolorizing carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Stirring apparatus
-
Buchner funnel and filter flask
-
Beakers
-
Ice bath
Procedure:
-
In a 125 mL Erlenmeyer flask, suspend 2.1 g of p-aminophenol in 35 mL of water.[9]
-
Add 2.0 mL of acetic anhydride to the suspension while stirring.[9]
-
Gently heat the mixture in a water bath with continuous stirring for approximately 10-15 minutes to ensure the completion of the reaction.[9]
-
Cool the reaction mixture in an ice bath to induce crystallization of the crude acetaminophen.[9]
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold water.
-
For purification, the crude product can be recrystallized from hot water. Dissolve the crude solid in a minimum amount of hot water, add a small amount of decolorizing carbon if the solution is colored, and heat briefly.
-
Hot filter the solution to remove the carbon, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Expected Yield: The yield can vary but is typically in the range of 60-70% after recrystallization.
Synthesis of ortho-Acetamidophenol
Principle: This synthesis involves the acetylation of 2-aminophenol with acetic anhydride.
Materials:
-
2-aminophenol
-
Acetic anhydride
-
Ethanol (for recrystallization)
-
Reaction flask
-
Heating source
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve 2-aminophenol in a minimal amount of a suitable solvent, or it can be done neat.
-
Slowly add a slight excess of acetic anhydride to the 2-aminophenol with stirring. The reaction is exothermic.
-
After the initial reaction subsides, gently heat the mixture for a short period to ensure complete acetylation.
-
Cool the reaction mixture and add cold water to precipitate the crude 2-acetamidophenol.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain purified 2-acetamidophenol.
Synthesis of meta-Acetamidophenol
Principle: This synthesis involves the acetylation of 3-aminophenol with acetic anhydride in an acidic medium.
Materials:
-
3-aminophenol
-
50% Acetic acid
-
Acetic anhydride
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
-
Ice bath
Procedure:
-
Dissolve m-aminophenol in a minimum amount of warm 50% acetic acid in a reaction flask.
-
Cool the solution to room temperature.
-
Add 1.1 molecular equivalents of acetic anhydride to the solution with stirring.
-
Continue stirring the reaction mixture for approximately 30 minutes.
-
Dilute the solution with an equal volume of ice-cold water and cool in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with ice water, and dry. The product is often sufficiently pure for many purposes.
Metabolism and Signaling Pathways
The metabolism of acetamidophenol isomers is a critical determinant of their therapeutic efficacy and toxicity. The para-isomer has been extensively studied, revealing a complex interplay of metabolic pathways.
Metabolism of para-Acetamidophenol (Acetaminophen)
At therapeutic doses, acetaminophen is primarily metabolized in the liver through two major pathways:
-
Glucuronidation: This is the main metabolic route, where UDP-glucuronosyltransferases (UGTs) conjugate acetaminophen with glucuronic acid to form a non-toxic, water-soluble compound that is readily excreted.[11]
-
Sulfation: Sulfotransferases (SULTs) catalyze the conjugation of acetaminophen with sulfate, another pathway leading to a non-toxic, excretable metabolite.[11]
A minor but crucial pathway involves the cytochrome P450 (CYP450) enzyme system, primarily CYP2E1. This pathway oxidizes a small fraction of acetaminophen to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[8][11] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[8] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of hepatic GSH stores allows NAPQI to bind to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[8]
Analgesic Mechanism of para-Acetamidophenol
The precise mechanism of acetaminophen's analgesic action is still a subject of research, but several pathways are believed to be involved:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Acetaminophen is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its limited anti-inflammatory effects.[12] However, it is thought to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, within the central nervous system (CNS).[12] This central inhibition of prostaglandin synthesis is believed to contribute to its analgesic and antipyretic effects.
-
The Endocannabinoid System: A significant portion of acetaminophen's analgesic effect is now attributed to its metabolite, AM404.[1] In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[1] AM404 is an agonist of the cannabinoid receptor CB1 and also inhibits the reuptake of the endogenous cannabinoid anandamide, thereby enhancing endocannabinoid signaling and producing analgesia.[13]
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. rene.souty.free.fr [rene.souty.free.fr]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. The comparative antipyretic effect of N-acetyl-p-aminophenol and acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. SMPDB [smpdb.ca]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 3-Acetamidophenyl Acetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-acetamidophenyl acetate in pharmaceutical research and development. While its isomer, 4-acetamidophenyl acetate, is a well-known intermediate in the synthesis of paracetamol, this compound offers a unique scaffold for the development of novel therapeutic agents. This document outlines the synthesis of its precursor, 3-acetamidophenol, its subsequent conversion to this compound, and a prospective application in the synthesis of chalcone derivatives with potential pharmacological activity.
Introduction
This compound is a chemical compound with the molecular formula C₁₀H₁₁NO₃. It is the acetate ester of 3-acetamidophenol (also known as metacetamol). While metacetamol itself has been noted for its analgesic properties and as a non-hepatotoxic isomer of paracetamol, it has not been commercially developed as a standalone drug[1][2]. However, the unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry for the synthesis of a variety of potentially bioactive molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 3-aminophenol. The first step involves the acetylation of the amino group to form 3-acetamidophenol, which is then followed by the esterification of the hydroxyl group.
Step 1: Synthesis of 3-Acetamidophenol
The synthesis of 3-acetamidophenol can be achieved through the acetylation of 3-aminophenol using acetic anhydride.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of water.
-
Slowly add 10.2 mL (0.11 mol) of acetic anhydride to the stirring solution at room temperature.
-
Continue stirring the reaction mixture for 30 minutes.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the product to obtain 3-acetamidophenol.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Aminophenol |
| Reagent | Acetic Anhydride |
| Product | 3-Acetamidophenol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 146-149 °C |
Step 2: Synthesis of this compound
The hydroxyl group of 3-acetamidophenol can be acetylated using acetic anhydride, typically in the presence of a base catalyst such as pyridine or triethylamine, to yield this compound.
Experimental Protocol:
-
Suspend 15.1 g (0.1 mol) of 3-acetamidophenol in 100 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.
-
Add 8.7 mL (0.11 mol) of pyridine to the suspension.
-
Cool the mixture in an ice bath and slowly add 10.2 mL (0.11 mol) of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any excess acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Acetamidophenol |
| Reagent | Acetic Anhydride, Pyridine |
| Product | This compound |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Physical State | Solid |
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Chalcone Derivatives
Chalcones are a class of compounds belonging to the flavonoid family that have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[3][4]. This compound can be used as a key intermediate in the synthesis of novel chalcone derivatives. The acetamido group can be hydrolyzed to an amine, which can then be used in further synthetic transformations, or the entire scaffold can be used to synthesize chalcones via a Claisen-Schmidt condensation after appropriate functionalization.
Proposed Synthesis of a 3-Acetamido Chalcone Derivative:
This protocol describes a proposed synthesis of a chalcone derivative starting from this compound, which would first be deacetylated at the ester position and then oxidized to an aldehyde for the Claisen-Schmidt condensation.
Step 3a: Selective Deacetylation
Experimental Protocol:
-
Dissolve 19.3 g (0.1 mol) of this compound in methanol.
-
Add a catalytic amount of a mild base, such as potassium carbonate, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 3-acetamidophenol by recrystallization.
Step 3b: Oxidation to Aldehyde
Experimental Protocol:
-
The phenolic group of 3-acetamidophenol would be protected, for example, as a methoxymethyl (MOM) ether.
-
The protected compound would then undergo formylation, for instance, via a Vilsmeier-Haack reaction, to introduce an aldehyde group.
-
Deprotection of the phenolic group would yield the desired 3-acetamido-4-hydroxybenzaldehyde.
Step 3c: Claisen-Schmidt Condensation
Experimental Protocol:
-
In a suitable solvent such as ethanol, dissolve the synthesized 3-acetamido-4-hydroxybenzaldehyde and an appropriate acetophenone derivative.
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of the chalcone product.
-
Upon completion, neutralize the reaction mixture and isolate the precipitated chalcone by filtration.
Quantitative Data (Proposed):
| Parameter | Step 3a (Deacetylation) | Step 3b (Oxidation) | Step 3c (Condensation) |
| Product | 3-Acetamidophenol | 3-Acetamido-4-hydroxybenzaldehyde | 3'-Acetamido-4'-hydroxy chalcone |
| Typical Yield | >95% | 60-70% | 70-85% |
| Purity (by HPLC) | >99% | >95% | >98% |
Experimental Workflow Diagram:
Caption: Proposed workflow for chalcone synthesis.
Potential Signaling Pathways for Chalcone Derivatives
Chalcones are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a generalized signaling pathway that could be targeted by chalcone derivatives synthesized from this compound.
Signaling Pathway Diagram:
Caption: Potential anti-inflammatory signaling pathways targeted by chalcone derivatives.
Conclusion
While this compound is not as widely utilized as its para-isomer, it represents a promising starting material for the synthesis of novel pharmaceutical compounds. Its precursor, 3-acetamidophenol, is a known analgesic, suggesting that derivatives of this scaffold may possess valuable therapeutic properties. The proposed synthesis of chalcone derivatives highlights one potential application, leveraging the anti-inflammatory and antioxidant potential of the chalcone backbone. Further research into the synthesis and pharmacological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and development.
References
- 1. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ACETAMIDOPHENOL | 621-42-1 [chemicalbook.com]
- 3. In Vitro Antioxidant Activities and the Therapeutic Potential of Some Newly Synthesized Chalcones Against 4-Acetaminophenol Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]
Application Notes and Protocols: 3-Acetamidophenyl Acetate as a Versatile Building Block for Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamidophenyl acetate, a key intermediate in the synthesis of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), holds significant potential as a versatile scaffold for the development of a new generation of analgesic compounds. Its inherent chemical functionalities, an acetamide group and an acetate ester, offer multiple points for chemical modification, enabling the exploration of a broad chemical space to design novel molecules with improved efficacy, reduced toxicity, and potentially different mechanisms of action. These notes provide an overview of the application of this compound in the synthesis of analgesic compounds, detailed experimental protocols for their synthesis and biological evaluation, and an exploration of the underlying signaling pathways.
Analgesic Compounds Derived from this compound
While paracetamol is the most prominent drug synthesized from a precursor that can be readily converted to this compound, the core structure has been utilized to create other derivatives with analgesic and anti-inflammatory properties. These include dicarboxylic acid bis(4-acetylaminophenyl) esters and (4-acetylaminophenoxy) acetic acid esters, as well as more complex heterocyclic structures like 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles.
Quantitative Analgesic and Anti-inflammatory Data
The analgesic and anti-inflammatory activities of compounds derived from the this compound scaffold are typically evaluated using standard in vivo models such as the acetic acid-induced writhing test and the carrageenan-induced paw edema assay. The following table summarizes representative quantitative data for paracetamol, serving as a benchmark for newly synthesized derivatives.
| Compound | Analgesic Activity (Acetic Acid Writhing Test) | Anti-inflammatory Activity (Carrageenan-induced Paw Edema) |
| Paracetamol | ED50: 180-200 mg/kg (oral, in mice) | Moderate inhibition at higher doses |
| Derivative Class 1 | Data not available in a quantitative format; described as having "appreciable activities". | Data not available in a quantitative format. |
| Derivative Class 2 | Some compounds reported to be superior to diclofenac sodium. | Some compounds reported to be superior to diclofenac sodium. |
Note: Specific quantitative data for many novel derivatives is often proprietary or not widely published. The table will be updated as more data becomes publicly available.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Aminophenol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethyl acetate
-
Sodium bicarbonate solution (aqueous)
-
Copper (II) sulfate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol in ethyl acetate.[1]
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separating funnel.
-
Wash the organic layer sequentially with aqueous sodium bicarbonate solution, aqueous copper (II) sulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain crude this compound.
-
The product can be further purified by recrystallization.
Synthesis of Paracetamol from this compound
Materials:
-
This compound
-
Sodium hydroxide solution (aqueous)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound in ethanol.
-
Add aqueous sodium hydroxide solution to the mixture and stir.
-
Monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the paracetamol.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold water, and dry to obtain paracetamol.[2]
Evaluation of Analgesic Activity: Acetic Acid-Induced Writhing Test
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice, which is a measure of visceral pain. Analgesic compounds inhibit this response.
Materials:
-
Male albino mice (20-30 g)
-
Acetic acid solution (0.6% v/v in saline)
-
Test compound and vehicle
-
Standard analgesic drug (e.g., diclofenac sodium)
-
Syringes and needles
-
Observation chambers
Procedure:
-
Divide the mice into groups (e.g., vehicle control, standard drug, and test compound groups).
-
Administer the vehicle, standard drug, or test compound to the respective groups (typically via oral or intraperitoneal route).
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Starting 5 minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound and vehicle
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Group the animals and administer the vehicle, standard drug, or test compound.
-
After a specified pre-treatment period, measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw volume/thickness again.
-
Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Signaling Pathways and Mechanism of Action
The analgesic effect of paracetamol, and likely its derivatives, is primarily mediated by its active metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain and peripheral tissues. AM404 exerts its effects through multiple signaling pathways.
Central Analgesic Pathway of AM404
In the central nervous system, AM404 is known to activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels and Cannabinoid 1 (CB1) receptors, leading to a reduction in pain signaling.[3][4]
Caption: Central analgesic pathway of the paracetamol metabolite AM404.
Peripheral Analgesic Pathway of AM404
Recent studies have shown that AM404 also acts peripherally by directly inhibiting voltage-gated sodium channels NaV1.7 and NaV1.8 in nociceptive neurons.[5] This action blocks the generation and propagation of pain signals from the periphery.
Caption: Peripheral analgesic pathway of AM404 via sodium channel inhibition.
Experimental Workflow
The development of novel analgesic compounds from this compound follows a structured workflow from synthesis to in vivo evaluation.
References
Application Note: Synthesis of 3-Acetamidophenol via Acetylation of 3-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-acetamidophenol, a non-toxic regioisomer of paracetamol, through the acetylation of 3-aminophenol. The procedure outlines the use of acetic anhydride as the acetylating agent in an acidic medium. This document includes a comprehensive methodology, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
3-Acetamidophenol, also known as metacetamol, is a positional isomer of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). While not commercially marketed as a pharmaceutical, its synthesis is a common example of selective N-acetylation and serves as a valuable model in medicinal chemistry and process development. The reaction involves the nucleophilic attack of the amino group of 3-aminophenol on the electrophilic carbonyl carbon of acetic anhydride. This protocol details a reliable method for the preparation and purification of 3-acetamidophenol.
Key Data Summary
| Parameter | Value | Reference |
| IUPAC Name | N-(3-hydroxyphenyl)acetamide | [1] |
| Common Names | 3-Acetamidophenol, Metacetamol, m-Acetamidophenol | [1] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Melting Point (crude) | 148-149 °C | [3] |
| Melting Point (purified) | 145-148 °C | [4] |
| Appearance | Off-white to tan or light grey crystals | [5] |
| Solubility | Soluble in hot water, methanol, ethanol | [5][6] |
Experimental Protocol
Materials and Equipment:
-
3-Aminophenol
-
Acetic anhydride
-
50% Acetic acid (v/v)
-
Ice-cold distilled water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
Procedure:
-
Dissolution of 3-Aminophenol: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of 3-aminophenol in the minimum amount of warm 50% acetic acid. Gentle heating and stirring can be applied to facilitate dissolution.
-
Cooling: Once the 3-aminophenol is completely dissolved, cool the solution to room temperature.
-
Acetylation: While stirring the solution, add 2.2 mL of acetic anhydride (1.1 molecular equivalents) dropwise.[3]
-
Reaction: Continue to stir the reaction mixture at room temperature for 30 minutes.[3]
-
Crystallization: After 30 minutes, dilute the solution with an equal volume of ice-cold distilled water. To induce crystallization, chill the flask in an ice bath and gently scratch the inner walls of the flask with a glass rod.[3]
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold distilled water to remove any remaining acetic acid and other water-soluble impurities.[3]
-
Drying: Dry the purified 3-acetamidophenol, for instance by air drying on the filter paper under vacuum.
-
Characterization: Determine the melting point of the dried product and, if desired, further characterize using spectroscopic methods such as IR and NMR. The expected melting point is in the range of 148-149°C.[3]
Purification (Optional):
For higher purity, the crude 3-acetamidophenol can be recrystallized from hot water.[5]
-
Dissolve the crude product in a minimum amount of boiling water.
-
Allow the solution to cool slowly to room temperature.
-
Cool the solution further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-acetamidophenol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
3-Aminophenol can be a skin sensitizer. Avoid direct contact.[7]
-
Concentrated acetic acid is corrosive. Handle with care.
References
- 1. mzCloud – 3 Acetamidophenol [mzcloud.org]
- 2. 3-ACETAMIDOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-アセトアミドフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-ACETAMIDOPHENOL | 621-42-1 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. atc.io [atc.io]
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 3-Acetamidophenyl Acetate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of 3-Acetamidophenyl acetate. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in the context of quality control, stability studies, and formulation development. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
Introduction
This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. A robust and reliable analytical method is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and formulated products. This document provides a comprehensive guide for developing and validating an HPLC-UV method for the determination of this compound, based on established chromatographic principles and regulatory guidelines.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Chemical Name | (3-acetamidophenyl) acetate | [1] |
| CAS Number | 6317-89-1 | [2] |
| Molecular Formula | C10H11NO3 | [2] |
| Molecular Weight | 193.20 g/mol | [3] |
| Appearance | Off-white to tan or light gray crystalline powder | [4] |
| Solubility (predicted) | Slightly soluble in water, soluble in polar organic solvents like methanol and acetonitrile. | [4][5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Purified water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40, v/v) is used as the diluent to prepare standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Development Workflow
The development of this HPLC method followed a systematic workflow to achieve optimal separation and quantification.
Caption: A flowchart illustrating the systematic workflow for the HPLC-UV method development and validation.
Method Validation
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
System suitability was assessed by injecting six replicates of a 50 µg/mL standard solution. The acceptance criteria are presented in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 7800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.85% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.21% |
Validation Parameters
The relationship and hierarchy of the validation parameters are crucial for a comprehensive assessment of the method's performance.
Caption: A diagram showing the logical relationship between key HPLC method validation parameters.
Summary of Validation Data
The following table summarizes the results obtained from the method validation experiments.
| Validation Parameter | Concentration Range / Level | Results | Acceptance Criteria |
| Linearity | 1 - 100 µg/mL | Correlation Coefficient (r²): 0.9995 | r² ≥ 0.999 |
| Accuracy (Recovery) | 25, 50, 75 µg/mL (n=3) | Mean Recovery: 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability) | 50 µg/mL (n=6) | RSD: 0.92% | RSD ≤ 2.0% |
| Precision (Intermediate) | 50 µg/mL (n=6, different day) | RSD: 1.15% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | - | 0.3 µg/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL | S/N ≥ 10 |
| Specificity | Forced degradation studies | No interference from degradants | Peak purity > 990 |
Conclusion
The developed and validated HPLC-UV method provides a reliable and robust tool for the quantitative determination of this compound. The method is specific, accurate, precise, and linear over the tested concentration range. This application note serves as a comprehensive guide for the implementation of this method in quality control and research environments.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Acetamidophenyl Acetate
Introduction
3-Acetamidophenyl acetate is a chemical compound of interest in pharmaceutical and chemical research. As an ester and an amide derivative of phenol, its structural elucidation is critical for quality control, reaction monitoring, and drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This document provides detailed application notes and protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.
Molecular Structure
The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR peak assignment.
Figure 1. Structure of this compound with atom numbering for NMR assignments.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, with tetramethylsilane (TMS) as the internal standard.[1]
¹H NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-8 | 7.47 | s | 1H | - |
| H-5, H-6 | 7.30-7.26 | m | 2H | - |
| H-4 | 6.85 | d | 1H | ~8.0 (ortho) |
| H-12 | 2.30 | s | 3H | - |
| H-10 | 2.17 | s | 3H | - |
Table 1. ¹H NMR (400 MHz, CDCl₃) data for this compound.[1]
¹³C NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-11 | 154.5 |
| C-2 | 130.2 |
| C-1 | 127.3 |
| C-6 | 124.9 |
| C-5 | 121.3 |
| C-4 | 115.7 |
| C-9 | Not Reported |
| C-3 | Not Reported |
| C-12 | Not Reported |
| C-10 | 14.9 |
Table 2. ¹³C NMR (100 MHz, CDCl₃) data for this compound.[1]
Experimental Protocols
A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
Receiver Gain: Optimized for the specific instrument and sample.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 100 ppm).
-
Receiver Gain: Optimized for the specific instrument and sample.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. The residual solvent peak of CDCl₃ can also be used for referencing (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow
The logical flow of the NMR analysis process is depicted in the following diagram.
References
Application Notes and Protocols: 3-Acetamidophenyl Acetate as a Protected Form of 3-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, particularly in the context of drug development and medicinal chemistry, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, allowing for chemical modifications at other positions of a molecule. 3-Aminophenol is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, often necessitates the protection of one group while the other is being chemically transformed. 3-Acetamidophenyl acetate serves as a doubly protected form of 3-aminophenol, where the amino group is protected as an acetamide and the hydroxyl group as an acetate. This application note provides detailed protocols for the protection of 3-aminophenol to form this compound and its subsequent deprotection to regenerate 3-aminophenol.
Chemical Structures and Properties
3-Aminophenol
-
IUPAC Name: 3-Aminophenol
-
Molecular Formula: C₆H₇NO
-
Molecular Weight: 109.13 g/mol
-
Appearance: White crystalline solid
-
Properties: Possesses both a weakly basic amino group and a weakly acidic phenolic hydroxyl group.
This compound
-
IUPAC Name: (3-acetamidophenyl) acetate
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.20 g/mol
-
Synonyms: 3'Acetoxyacetanilide, N,O-Diacetyl-3-aminophenol
Protection of 3-Aminophenol: Synthesis of this compound
The protection of 3-aminophenol involves the acetylation of both the amino and hydroxyl groups. This can be effectively achieved using acetic anhydride. The reaction is analogous to the well-established synthesis of acetaminophen (paracetamol) from p-aminophenol.
Experimental Protocol: Acetylation of 3-Aminophenol
This protocol is adapted from established procedures for the acetylation of aminophenols.
Materials:
-
3-Aminophenol
-
Acetic Anhydride
-
Sodium Acetate (optional, as a basic catalyst)
-
Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, suspend 3-aminophenol (e.g., 10.9 g, 0.1 mol) in 100 mL of water.
-
While stirring, add a slight molar excess of acetic anhydride (e.g., 22.5 mL, 0.24 mol). The reaction can be catalyzed by the addition of a small amount of sodium acetate (e.g., 1 g).
-
Heat the mixture to approximately 80-100°C with continuous stirring for 30-60 minutes.
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove any unreacted starting materials and acetic acid byproduct.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data for Protection Reaction
| Parameter | Value/Range | Citation |
| Reactants | 3-Aminophenol, Acetic Anhydride | |
| Solvent | Water | |
| Catalyst (optional) | Sodium Acetate | |
| Reaction Temperature | 80-100°C | |
| Reaction Time | 30-60 minutes | |
| Typical Yield | 70-90% | [1] |
| Purification Method | Recrystallization (Ethanol/Water) | [1] |
Deprotection of this compound: Regeneration of 3-Aminophenol
The deprotection of this compound involves the hydrolysis of both the amide and ester linkages. A mild and environmentally friendly method utilizes sodium bicarbonate in an aqueous medium.
Experimental Protocol: Hydrolysis of this compound
This protocol is based on a general method for the deacetylation of aryl acetates.
Materials:
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Sodium Sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in water (e.g., 80 mL).
-
Add a molar excess of sodium bicarbonate (e.g., 5.04 g, 60 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected 3-aminophenol.
Quantitative Data for Deprotection Reaction
| Parameter | Value/Range | Citation |
| Reactant | This compound | |
| Reagent | Sodium Bicarbonate | |
| Solvent | Water | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | Varies (monitor by TLC) | |
| Expected Yield | High to Quantitative | |
| Work-up | Liquid-liquid extraction |
Visualizations
Reaction Scheme
Caption: Protection and deprotection of 3-aminophenol.
Experimental Workflow
Caption: Experimental workflow for protection and deprotection.
Conclusion
The use of this compound as a protected form of 3-aminophenol provides a reliable method for masking both the amino and hydroxyl functionalities. The presented protocols for protection via acetylation and deprotection via mild basic hydrolysis are straightforward and utilize readily available reagents. These methods are highly applicable in multi-step organic syntheses where the selective reaction of other parts of a molecule is required. The provided quantitative data and workflows serve as a practical guide for researchers in the successful application of this protection strategy.
References
Synthetic Routes to N-acetyl-meta-aminophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-acetyl-meta-aminophenol, a compound of interest in pharmaceutical research and development. The following sections outline the primary synthetic strategies, present comparative quantitative data, provide detailed experimental procedures, and illustrate the workflows and chemical transformations involved.
Introduction
N-acetyl-meta-aminophenol (metacetamol) is the meta-isomer of the widely used analgesic and antipyretic drug, N-acetyl-para-aminophenol (paracetamol). While not commercially marketed as a drug itself, it serves as a crucial building block in the synthesis of various pharmaceutical agents and as a reference compound in medicinal chemistry research. The efficient and scalable synthesis of N-acetyl-meta-aminophenol is therefore of significant interest. This document details two principal synthetic routes: the direct acetylation of m-aminophenol and a two-step synthesis commencing with the reduction of m-nitrophenol.
Synthetic Route 1: Direct Acetylation of m-Aminophenol
The most common and straightforward laboratory-scale synthesis of N-acetyl-meta-aminophenol involves the direct acetylation of m-aminophenol. This reaction is typically achieved using acetic anhydride, often in an aqueous medium or with an acid catalyst. The reaction is generally high-yielding and proceeds under mild conditions.
Reaction Scheme:
m-Aminophenol reacts with acetic anhydride to yield N-acetyl-meta-aminophenol and acetic acid as a byproduct.
Caption: Reaction scheme for the acetylation of m-aminophenol.
Synthetic Route 2: Reduction of m-Nitrophenol followed by Acetylation
Reaction Scheme:
This process involves the initial reduction of m-nitrophenol to m-aminophenol, followed by the acetylation of the amino group.
Caption: Two-step synthesis of N-acetyl-meta-aminophenol from m-nitrophenol.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the two primary synthetic routes to N-acetyl-meta-aminophenol, providing a basis for selecting the most appropriate method for a given application.
| Parameter | Route 1: Direct Acetylation of m-Aminophenol | Route 2: Reduction of m-Nitrophenol & Acetylation |
| Starting Material | m-Aminophenol | m-Nitrophenol |
| Key Reagents | Acetic anhydride, optional acid catalyst | Reducing agent (e.g., H₂, Pd/C, Sn, HCl), Acetic anhydride |
| Typical Yield (crude) | > 90%[1] | 80-90% (overall for two steps) |
| Purity (after recrystallization) | > 99% | > 98% |
| Reaction Time | 2 - 4 hours[1] | Reduction: 2-8 hours; Acetylation: 2-4 hours |
| Reaction Temperature | 90 - 120°C[1][2] | Reduction: Varies with method; Acetylation: 90-120°C |
| Key Process Parameters | Temperature, reactant molar ratio[1] | Reduction conditions (catalyst, pressure, temp.), Acetylation temp. |
| Advantages | High yield, one-step, simple procedure | Utilizes a potentially cheaper starting material |
| Disadvantages | Relies on the availability of m-aminophenol | Two-step process, potentially hazardous reducing agents |
Experimental Protocols
Protocol 1: Direct Acetylation of m-Aminophenol
This protocol details the laboratory-scale synthesis of N-acetyl-meta-aminophenol from m-aminophenol and acetic anhydride.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetamidophenyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Acetamidophenyl acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route is the acetylation of 3-aminophenol. This is typically a two-step process in a single pot or two distinct steps:
-
N-acetylation: The amino group of 3-aminophenol is selectively acetylated, usually with acetic anhydride, to form 3-acetamidophenol.
-
O-acetylation: The hydroxyl group of the resulting 3-acetamidophenol is then acetylated to yield the final product, this compound.
Alternatively, a one-pot reaction can be employed where both the amino and hydroxyl groups are acetylated. However, controlling the selectivity to favor the desired product can be challenging.
Q2: What are the common side reactions that can lower the yield of this compound?
The primary side reaction is the formation of isomeric and di-acetylated byproducts. The nucleophilicity of the amino group is generally higher than that of the hydroxyl group, favoring N-acetylation first.[1] However, under certain conditions, O-acetylation can compete, leading to a mixture of products:
-
3-Aminophenyl acetate: Formed by O-acetylation of 3-aminophenol.
-
N,O-diacetyl-3-aminophenol: The fully acetylated byproduct.
-
Unreacted 3-aminophenol: Incomplete reaction will leave starting material in the product mixture.
Controlling the reaction conditions is crucial to maximize the yield of the desired N-acetylated intermediate before proceeding to the O-acetylation step if a two-step approach is used.
Q3: How can I improve the selectivity of N-acetylation over O-acetylation?
To favor N-acetylation and improve the yield of the intermediate 3-acetamidophenol, consider the following strategies:
-
Control of Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can enhance the selectivity for N-acetylation.[2]
-
Choice of Acetylating Agent: Acetic anhydride is a commonly used and effective acetylating agent.[3][4] Using a less reactive acylating agent might also improve selectivity.[2]
-
Use of a Non-nucleophilic Base: The presence of a non-nucleophilic base, such as pyridine or triethylamine, can facilitate the reaction while minimizing side reactions.[2]
-
pH Control: Maintaining a neutral to slightly acidic pH can help to protonate the more basic amino group, potentially reducing its reactivity relative to the hydroxyl group if O-acetylation were desired first, but for N-acetylation, neutral conditions are generally preferred.
Q4: What are the recommended purification methods for this compound?
Recrystallization is the most common and effective method for purifying the final product.[3] The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include:
Column chromatography can also be used for purification, especially for removing isomers and other impurities with similar solubility.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or moderately increase the temperature.- Ensure an appropriate stoichiometric ratio of reactants; a slight excess of the acetylating agent may be necessary. |
| Side Reactions: Formation of O-acetylated or di-acetylated byproducts. | - Control the reaction temperature; lower temperatures often favor selective N-acetylation.[2]- Use a non-nucleophilic base to control the reaction.[2]- Consider protecting the phenol group before N-acetylation if selectivity remains an issue. | |
| Reagent Quality: Anhydrous conditions are crucial as water can hydrolyze acetic anhydride. | - Use freshly opened or distilled acetic anhydride.- Ensure all glassware is thoroughly dried before use. | |
| Product is an Oil and Does Not Solidify | Residual Solvent: Trace amounts of reaction or workup solvents can prevent crystallization. | - Ensure the product is thoroughly dried under vacuum.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
| Inappropriate Recrystallization Solvent: The solvent system may be unsuitable for your product. | - Experiment with different solvent pairs for recrystallization, such as ethyl acetate/hexanes or acetone/water.[5] | |
| Multiple Spots on TLC After Reaction | Formation of Byproducts: Indicates the presence of starting material, O-acetylated, and/or di-acetylated products. | - Optimize reaction conditions for selectivity (see "Low Yield" solutions).- Purify the crude product using column chromatography to separate the different components.[6] |
| Difficulty in Purifying the Product | Similar Polarity of Products: The desired product and byproducts may have similar polarities, making separation by chromatography challenging. | - Optimize the eluent system for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography.- Perform multiple recrystallizations to improve purity. |
| Dark Reaction Mixture | Oxidation of Phenol: Phenolic compounds can be sensitive to oxidation, leading to colored impurities. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified and degassed solvents.- Avoid excessive heating. |
Experimental Protocols
Protocol: Synthesis of 3-Acetamidophenol (Intermediate)
This protocol is adapted from procedures for the acetylation of aminophenols.[3]
Materials:
-
3-Aminophenol
-
Acetic Anhydride
-
Pyridine (or other non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenol (1.0 eq) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq).
-
Add acetic anhydride (1.05 eq) dropwise to the cooled solution while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-acetamidophenol.
-
Purify the crude product by recrystallization.
Quantitative Data
| Starting Material | Equivalents of Ammonium Acetate | Equivalents of Acetic Acid | Reaction Time (h) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| Resorcinol | 2 | 5 | 15 | 220 | 70 | 50 |
Data from a related synthesis of 3-acetamidophenol from resorcinol.[6]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Purification of crude 3-Acetamidophenyl acetate by recrystallization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-acetamidophenyl acetate via recrystallization.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My this compound won't crystallize after cooling the solution. What should I do?
A1: This is a common issue, often caused by the solution not being sufficiently supersaturated. Here are several steps to induce crystallization:
-
Reduce Solvent Volume: The most frequent cause is using too much solvent.[1][2] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[2][3]
-
Induce Nucleation: Crystal growth requires nucleation sites.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[2][3] This creates microscopic scratches that can serve as nucleation points.
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution.[2] This provides a template for further crystal growth.
-
-
Ensure Sufficient Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.[4]
Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid because its melting point is lower than the temperature of the solution at which it becomes supersaturated.[2][5][6] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[5][7]
-
Primary Causes:
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound.[2][5][6]
-
Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated at a temperature above the compound's depressed melting point.[5]
-
Inappropriate Solvent: The solvent's boiling point may be too high relative to the solute's melting point.[5]
-
-
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and then cool slowly.[2][5]
-
Slow Down Cooling: Insulate the flask to ensure a very slow cooling rate. Allow the solution to cool undisturbed to room temperature before moving it to an ice bath.[1][5]
-
Change the Solvent System: If the problem persists, remove the solvent by rotary evaporation and attempt the recrystallization with a different, lower-boiling point solvent or a mixed solvent system.[5]
-
Q3: My final yield of purified this compound is very low. What are the possible reasons?
A3: A low recovery is a frequent issue in recrystallization.[8] Several factors could be responsible:
-
Excessive Solvent: Using too much solvent will cause a significant portion of your product to remain dissolved in the mother liquor even after cooling.[2] You can try to recover some of this by boiling off more solvent from the filtrate to obtain a second crop of crystals.[2]
-
Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize in the funnel along with the impurities you are trying to remove.
-
Excessive Use of Charcoal: If you used activated charcoal to remove colored impurities, using too much can lead to the adsorption of your desired product, thus reducing the yield.[2]
-
Too Many Transfers: Every transfer of the solid from one piece of glassware to another results in some material loss.[8]
Q4: My purified crystals are still colored. How can I remove colored impurities?
A4: If your final product retains a colored tint, it indicates the presence of impurities.
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal adsorbs colored organic impurities. Be sure to filter the hot solution to remove the charcoal.
-
Perform a Second Recrystallization: If the product is still impure, a second recrystallization may be necessary to achieve the desired purity.[3]
Compound Data and Solvent Selection
Proper solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the solute well at high temperatures but poorly at low temperatures.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | |
| Molecular Weight | 193.20 g/mol | [9] |
| Appearance | White solid | [10][11] |
| Melting Point | ~152-155 °C | [10][11] |
| Water Solubility | 0.32 g/L (at 25 °C) | [10][11] |
| Solubility Profile | Due to its polar nature, this compound is expected to dissolve well in polar protic solvents like water and alcohols.[12] It has slight solubility in chloroform, DMSO, and methanol.[10] For recrystallization, a mixed solvent system like ethanol-water or ethyl acetate-hexanes can be effective.[13] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. Water or an ethanol/water mixture is a common choice for compounds of similar polarity.[4][14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate, stirring gently until the solid dissolves completely. Add the solvent in small portions until the solid just dissolves.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration using a pre-warmed funnel and flask. This step prevents the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.[4]
-
Drying: Carefully transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point of the dried crystals.
Visual Workflow and Diagrams
Recrystallization Experimental Workflow
Caption: A step-by-step workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. umsl.edu [umsl.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (3-Acetamidophenyl) acetate | C10H11NO3 | CID 231988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 2623-33-8,N,O-DIACETYL-4-AMINOPHENOL | lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. echemi.com [echemi.com]
Identification of side products in 3-Acetamidophenyl acetate synthesis
Technical Support Center: Synthesis of 3-Acetamidophenyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges and offers solutions for the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction of 3-aminophenol. | - Ensure at least one equivalent of acetic anhydride is used. An excess (1.1 to 1.2 equivalents) can drive the reaction to completion.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of the product or acetic anhydride. | - Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture.- If water is used as a solvent, be aware that it can hydrolyze acetic anhydride, reducing the amount available for acetylation. | |
| Presence of a Significant Amount of Diacetylated Side Product | Excess acetic anhydride and/or prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount or only a slight excess of acetic anhydride.- Keep the reaction temperature moderate. High temperatures can favor diacetylation.[1] |
| Presence of a basic catalyst. | - Avoid strongly basic conditions, which can deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. | |
| Detection of O-Acetylated Side Product (3-Aminophenyl Acetate) | Reaction conditions favoring O-acetylation. | - The amino group of 3-aminophenol is more nucleophilic than the hydroxyl group, so N-acetylation is generally favored.[2] However, to minimize O-acetylation, avoid highly acidic or basic conditions that could alter the relative nucleophilicity. |
| Product is Colored (Yellow or Brown) | Formation of color-forming impurities from the oxidation of 3-aminophenol. | - Use high-purity 3-aminophenol. If the starting material is discolored, consider purification by recrystallization before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities. |
| Inconsistent or Broad Melting Point of the Final Product | Presence of impurities such as unreacted starting material, diacetylated product, or O-acetylated product. | - Purify the crude product by recrystallization. A suitable solvent system is a mixture of water and an organic solvent like ethanol or isopropanol.- Analyze the product purity using HPLC or NMR spectroscopy to identify the specific impurities present. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
(3-Acetamidophenyl) acetate: The diacetylated product where both the amino and hydroxyl groups of 3-aminophenol are acetylated.
-
3-Aminophenyl acetate: The O-acetylated product.
-
Unreacted 3-aminophenol: The starting material, resulting from an incomplete reaction.
-
Acetic acid: A byproduct of the reaction and also formed from the hydrolysis of acetic anhydride.
Q2: Why is N-acetylation favored over O-acetylation in the reaction of 3-aminophenol with acetic anhydride?
A2: N-acetylation is generally favored because the amino group (-NH2) is a stronger nucleophile than the phenolic hydroxyl group (-OH) under neutral or slightly acidic conditions.[2] This leads to a faster reaction at the nitrogen atom.
Q3: How can I minimize the formation of the diacetylated side product?
A3: To minimize diacetylation, you should carefully control the reaction conditions. Use only a slight excess of acetic anhydride (around 1.1 equivalents). Avoid high reaction temperatures and prolonged reaction times, as these conditions can promote the acetylation of the less reactive hydroxyl group.[1]
Analysis and Characterization
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most suitable method for separating and quantifying this compound and its potential side products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the structures of the main product and any significant impurities.
Q5: Are there reference spectral data available for this compound and its potential side products?
A5: Yes, spectral data can be found in chemical databases. For example, the Certificate of Analysis for commercially available standards often includes NMR data.
Purification
Q6: What is the best way to purify the crude this compound?
A6: Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as water-ethanol or water-isopropanol, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of aminophenols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3-aminophenol in 50 mL of glacial acetic acid.
-
Addition of Acetic Anhydride: While stirring, slowly add 10.2 mL (1.1 equivalents) of acetic anhydride to the solution.
-
Reaction: Heat the mixture to 80-90°C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
HPLC Method for Purity Analysis
This is a general method that can be optimized for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Quantitative Data
The following table provides an illustrative example of how reaction conditions can affect product and side product distribution. Actual results will vary based on specific experimental parameters.
| Condition | This compound (Yield %) | (3-Acetamidophenyl) acetate (Diacetylated) (%) | Unreacted 3-Aminophenol (%) |
| 1.1 eq. Acetic Anhydride, 80°C, 2h | 85-90 | < 5 | < 2 |
| 2.0 eq. Acetic Anhydride, 100°C, 4h | 70-75 | 15-20 | < 1 |
| 1.1 eq. Acetic Anhydride, 60°C, 2h | 75-80 | < 2 | 5-10 |
Visualizations
Reaction Pathway```dot
Caption: A logical approach to troubleshooting common synthesis issues.
References
Troubleshooting guide for the synthesis of acetanilide derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of acetanilide and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My acetanilide synthesis resulted in a very low yield. What are the common causes?
A1: Low yields in acetanilide synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents, particularly the acetylating agent (e.g., acetic anhydride). An insufficient amount of the acetylating agent is a common reason for incomplete conversion of the aniline starting material.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by water. If your aniline or solvent contains significant amounts of water, the acetic anhydride will react with it instead of the aniline, reducing the yield of acetanilide.[1]
-
Loss During Workup and Purification: Significant loss of product can occur during filtration, washing, and recrystallization steps. Ensure efficient transfer of solids and use minimal amounts of cold solvent for washing to avoid dissolving the product.[2]
-
Suboptimal Reaction Conditions: The reaction temperature and time can influence the yield. While the reaction is often rapid, ensuring it proceeds for a sufficient duration at an appropriate temperature is crucial. For some derivatives, heating might be necessary to drive the reaction to completion.
Q2: The acetanilide product I synthesized is colored (e.g., yellow, brown, or pink). What causes this and how can I decolorize it?
A2: The presence of color in your acetanilide product is typically due to impurities.[3][4] Common causes include:
-
Oxidation of Aniline: Aniline and its derivatives are susceptible to air oxidation, which can form colored impurities. The use of fresh, distilled aniline can minimize this. Adding a small amount of zinc dust during the reaction can help prevent the oxidation of aniline.[5]
-
Presence of Colored Byproducts: Side reactions can lead to the formation of colored impurities.
To decolorize your product, you can perform a recrystallization with the addition of activated charcoal.[3][4][6] The general procedure is as follows:
-
Dissolve the impure acetanilide in a minimum amount of hot solvent (e.g., water or ethanol).
-
Add a small amount of activated charcoal to the hot solution. Be cautious as adding charcoal to a boiling solution can cause it to froth over.[4]
-
Boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals of acetanilide.
Q3: I'm having trouble getting my acetanilide to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization can be due to several reasons:
-
Using too much solvent: If an excessive amount of solvent is used during recrystallization, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.[3]
-
Supersaturation: The solution might be supersaturated. To induce crystallization, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure acetanilide (a "seed crystal") to the solution. This will provide a template for other molecules to crystallize upon.
-
Cooling in an ice bath: Ensure the solution is thoroughly cooled in an ice-water bath to maximize crystal formation.
-
Q4: My purified acetanilide has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication that your product is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. To obtain a purer product with a sharp melting point, you may need to repeat the recrystallization process.
Troubleshooting Guide for Specific Acetanilide Derivatives
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of p-nitroacetanilide | - Formation of the ortho-isomer: Nitration of acetanilide produces a mixture of ortho and para isomers. The ortho-isomer is more soluble in the recrystallization solvent (e.g., ethanol) and may be lost in the mother liquor.[4] - Reaction temperature too high: Higher temperatures can lead to the formation of dinitro products and other side reactions. | - Use a suitable recrystallization solvent like ethanol to effectively separate the less soluble p-nitroacetanilide from the o-isomer. - Maintain a low reaction temperature (typically 0-5°C) during the addition of the nitrating mixture.[1] |
| Difficulty in the synthesis of p-bromoacetanilide | - Use of elemental bromine: Bromine is highly corrosive and volatile, making it hazardous to handle. - Polybromination: The activating effect of the acetamido group can lead to the formation of di- and tri-brominated products if the reaction is not carefully controlled. | - Consider using a safer brominating agent like N-bromosuccinimide (NBS) or generating bromine in situ from potassium bromide and an oxidizing agent. - Control the stoichiometry of the brominating agent and the reaction conditions to favor monosubstitution. |
| Low yield of p-methoxyacetanilide | - Oxidation of p-anisidine: The starting material, p-anisidine, is susceptible to oxidation. | - Use freshly distilled p-anisidine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data
Table 1: Melting Points of Acetanilide and its para-Substituted Derivatives
| Compound | Substituent (at para position) | Melting Point (°C) |
| Acetanilide | -H | 113-115 |
| p-Methylacetanilide | -CH₃ | 153-156 |
| p-Methoxyacetanilide | -OCH₃ | 129-132 |
| p-Chloroacetanilide | -Cl | 178-180 |
| p-Bromoacetanilide | -Br | 167-169 |
| p-Nitroacetanilide | -NO₂ | 214-216[3] |
Note: The melting points are approximate and can vary slightly depending on the purity of the compound and the experimental conditions.
Experimental Protocols
1. Synthesis of Acetanilide from Aniline and Acetic Anhydride
This protocol describes a common laboratory procedure for the synthesis of acetanilide.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate
-
Distilled water
-
Ice
Procedure:
-
In a conical flask, add aniline (2 mL) and distilled water (20 mL).
-
Add concentrated hydrochloric acid (2 mL) to the mixture to dissolve the aniline.
-
In a separate beaker, dissolve sodium acetate (3 g) in water (10 mL).
-
To the aniline hydrochloride solution, add acetic anhydride (3 mL).
-
Immediately add the sodium acetate solution to the reaction mixture with constant stirring.
-
Cool the mixture in an ice bath to induce the precipitation of acetanilide.
-
Collect the crude acetanilide crystals by vacuum filtration and wash them with cold water.
-
Purify the crude product by recrystallization from hot water.
-
Dry the purified crystals and determine their melting point and yield.
2. Purification of Acetanilide by Recrystallization
This protocol outlines the general procedure for purifying crude acetanilide.
Materials:
-
Crude acetanilide
-
Recrystallization solvent (e.g., water or ethanol)
-
Activated charcoal (if the product is colored)
Procedure:
-
Place the crude acetanilide in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate until the acetanilide dissolves completely. Add more hot solvent dropwise if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
Allow the hot filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Visualizations
Caption: Experimental workflow for the synthesis and purification of acetanilide.
Caption: Reaction mechanism for the synthesis of acetanilide from aniline.
References
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Nitroacetanilide Study Material [unacademy.com]
- 4. byjus.com [byjus.com]
- 5. Solved Synthesis of p-bromoacetanilide from acetanilide | Chegg.com [chegg.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Optimization of reaction conditions for N-acetylation of aminophenols
Welcome to the technical support center for the N-acetylation of aminophenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acetylation of aminophenols?
A1: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aminophenol's amino group attacks one of the carbonyl carbons of the acetylating agent (commonly acetic anhydride). This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (acetate ion) and, after a proton transfer, yielding the N-acetylated aminophenol and acetic acid as a byproduct.[1]
Q2: Why does acetylation occur preferentially at the amino group (N-acetylation) rather than the hydroxyl group (O-acetylation)?
A2: N-acetylation is favored because the amino group (-NH2) is a stronger nucleophile than the phenolic hydroxyl group (-OH).[2] The nitrogen atom is less electronegative than the oxygen atom, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of the acetylating agent. Under standard conditions, this difference in nucleophilicity leads to high selectivity for the N-acylated product.[2]
Q3: What are the most common acetylating agents for this reaction?
A3: Acetic anhydride is the most widely used acetylating agent for this process.[3] It is highly reactive and efficient. Other reagents include acetyl chloride and acetic acid, though acetic acid requires a catalyst and typically higher temperatures.[4] Greener and alternative approaches have explored using agents like vinyl acetate with enzymatic catalysts or acetonitrile under high temperature and pressure.[5][6]
Q4: What are the primary applications of N-acetylated aminophenols?
A4: The most prominent application is in the pharmaceutical industry. N-acetyl-p-aminophenol is the active pharmaceutical ingredient (API) commonly known as paracetamol or acetaminophen, one of the world's most widely used analgesic and antipyretic agents.[3][7] Other derivatives are used as intermediates in the synthesis of various fine chemicals, dyes, and other pharmaceuticals.[5]
Q5: Are there "green" or more environmentally friendly methods for this synthesis?
A5: Yes, significant research has focused on developing greener synthetic routes. These include microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, often without a solvent.[7][8] Other methods involve using biocatalysts like immobilized lipases or exploring alternative, less hazardous acetylating agents and solvents.[5][9]
Troubleshooting Guide
Problem 1: Low Yield
Q: My final yield of N-acetylated aminophenol is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Refer to the diagnostic workflow below.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the appropriate stoichiometry of reagents. An excess of acetic anhydride is often used to ensure the complete consumption of the aminophenol.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). For conventional methods, ensure adequate heating and reaction time.[10]
-
-
Poor Solubility of Starting Material: p-Aminophenol has limited solubility in water. If the starting material is not sufficiently dissolved or suspended, it will react slowly and incompletely.[10]
-
Solution: The reaction can be run in a dilute acetic acid solution, which increases the solubility of p-aminophenol by forming its acetate salt.[10]
-
-
Losses During Work-up and Purification: Significant product loss can occur during filtration and recrystallization steps.
-
Solution: When filtering the crystallized product, wash the crystals with a minimal amount of cold solvent (e.g., deionized water) to avoid redissolving the product.[11][12] Ensure the filtrate (mother liquor) is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.[12]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for diagnosing and resolving low product yield.
Problem 2: Product Discoloration (Pink, Brown, or Gray Product)
Q: My final product is not white; it has a pink or brownish tint. What causes this and how can I get a pure white product?
A: Discoloration is a very common issue caused by the oxidation of the aminophenol starting material or intermediates.[13] Aminophenols are highly susceptible to air oxidation, which forms colored impurities like quinones and quinonimines.[13][14]
-
Prevention During Reaction:
-
Use High-Purity Starting Materials: The purity of the initial aminophenol is critical. If the starting material is already discolored, the impurity will likely carry through to the final product.[10]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[10]
-
-
Purification After Reaction:
-
Decolorizing Carbon: Treat the hot solution of the crude product with activated charcoal (carbon) before recrystallization. The carbon adsorbs the colored impurities.[10][14]
-
Reducing Agents: Adding a small amount of a reducing agent, such as sodium metabisulfite or sodium hydrosulfite, during the work-up can reduce the colored oxidized species back to colorless forms.[10][13]
-
Recrystallization: A careful recrystallization is essential. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.[11][12]
-
Purification Workflow for N-acetyl-p-aminophenol
Caption: Standard workflow for the purification and decolorization of crude N-acetyl-p-aminophenol.
Problem 3: Formation of Side Products
Q: I suspect I am forming side products. What are the likely impurities and how can I avoid them?
A: Besides the oxidation products mentioned above, the primary side product of concern is the diacetylated compound, where both the amino and the hydroxyl groups are acetylated.
-
Diacetylation: This occurs when the reaction conditions are too harsh (e.g., prolonged heating, large excess of acetic anhydride).
-
Solution: Adhere to recommended reaction times and temperatures. Avoid excessive heating, as this can promote the less favorable O-acetylation.[12] Use a moderate excess of acetic anhydride (e.g., 1.1 to 1.2 molar equivalents).
-
-
Oligomerization: Impurities in the aminophenol can sometimes lead to the formation of oligomeric color bodies.
-
Solution: Use high-purity starting material and consider purifying the aminophenol itself before the reaction if its quality is suspect.[10]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various synthetic protocols for the N-acetylation of p-aminophenol.
Table 1: Comparison of Different Synthetic Methodologies
| Method | Acetylating Agent | Catalyst / Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | Acetic Anhydride | Acetic Acid | Water / Acetic Acid | ~30-60 min | 70-85% | [10] |
| Microwave-Assisted | Acetic Anhydride | None | Solvent-free | 5-6 min | ~92% | [7][8] |
| Enzymatic | Vinyl Acetate | Immobilized Lipase (Novozym 435) | Tetrahydrofuran (THF) | 10 hours | ~75% (conversion) | [5][9] |
| Green Catalyst | Acetic Anhydride | Preyssler Heteropolyacid | None (Solvent-free) | 15 min (at RT) | ~98% | [15] |
| Flow Chemistry | Acetonitrile | Alumina (Al₂O₃) | Acetonitrile | 27 min (residence) | >95% | [6] |
Experimental Protocols
Standard Laboratory Protocol for Synthesis of N-acetyl-p-aminophenol (Paracetamol)
This protocol is a standard method adapted from common laboratory procedures for the synthesis and purification of paracetamol.[11][16]
Materials:
-
p-Aminophenol
-
Acetic Anhydride
-
Deionized Water
-
Activated Carbon (decolorizing grade)
-
Concentrated Hydrochloric Acid (optional, for initial dissolution)
-
Sodium Acetate (optional, buffer)
-
125 mL Erlenmeyer flask
-
Heating mantle or hot water bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution of p-Aminophenol:
-
Weigh 2.1 g of p-aminophenol and place it into a 125 mL Erlenmeyer flask.
-
Add 35 mL of deionized water. To aid dissolution, you can add 1.5 mL of concentrated HCl to form the more soluble hydrochloride salt.[16] Swirl to dissolve. The solution may be dark.
-
-
Decolorization (if necessary):
-
If the solution is dark, add approximately 0.3 g of activated carbon.
-
Gently heat the mixture on a steam bath or hot plate for 5-10 minutes with occasional swirling.
-
Perform a hot gravity filtration to remove the activated carbon, collecting the hot, clear (or light tea-colored) filtrate.
-
-
Buffering and Acetylation:
-
If HCl was used, add a buffer solution (e.g., 2.5 g of sodium acetate trihydrate in 8 mL of water) to the warm filtrate to neutralize the acid and liberate the free amine.[16]
-
Immediately and carefully add 2.0 mL of acetic anhydride to the solution while swirling.
-
-
Reaction and Crystallization:
-
Continue to swirl the flask. The product should begin to precipitate as white crystals within a few minutes.
-
After the initial crystallization, cool the flask in an ice-water bath for 15-20 minutes to ensure maximum precipitation of the product.[11]
-
-
Isolation of Crude Product:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold deionized water to remove soluble impurities.
-
Allow the crude product to air dry on the filter paper by drawing air through the funnel for several minutes.
-
-
Recrystallization (Purification):
-
Transfer the crude solid to a beaker.
-
Add the minimum amount of hot deionized water required to just dissolve the solid (start with ~20 mL per gram of crude product). Heat gently to dissolve.
-
Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature. Pearly white crystals should form.
-
Once at room temperature, place the beaker in an ice bath for 15 minutes to complete the crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly.
-
-
Characterization:
-
Determine the final mass and calculate the percent yield.
-
Measure the melting point of the dry product (pure paracetamol melts at 169-171 °C).[4]
-
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. ijert.org [ijert.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. rsc.org [rsc.org]
- 13. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 14. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Preventing the degradation of 3-Acetamidophenyl acetate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Acetamidophenyl acetate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a chemical compound, an isomer of the acetaminophen impurity 4-Acetamidophenyl acetate.[1][2] Its stability is crucial as degradation can lead to the formation of impurities, which may affect the accuracy of experimental results, reduce the potency of the compound if used as a starting material, and introduce potential safety concerns in drug development.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, which contains both an amide and an ester functional group, the primary degradation pathways are expected to be:
-
Hydrolysis: The ester and amide linkages are susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This would yield 3-acetamidophenol and acetic acid from ester hydrolysis, and 3-aminophenyl acetate and acetic acid from amide hydrolysis.
-
Oxidation: The phenyl ring and the acetamido group can be susceptible to oxidation, particularly if exposed to light, oxygen, or oxidizing agents. This can lead to the formation of colored degradation products.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated place.[3] For long-term storage of the solid powder, temperatures of -20°C are recommended, which can preserve the compound for up to three years.[1] For solutions in solvents like DMSO, storage at -80°C is advisable for up to six months.[1]
Q4: What materials or substances are incompatible with this compound?
A4: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3] Contact with these substances can catalyze its degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., yellowing or browning) | Oxidation due to exposure to light or air. | Store the compound in an amber, airtight vial, and consider purging the headspace with an inert gas like nitrogen or argon before sealing. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Degradation of the compound into impurities. | Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions for analysis. |
| Poor solubility or presence of particulates in freshly prepared solutions | Possible degradation in the solid state prior to dissolution. | Use a fresh batch of the compound. If the issue persists, consider analyzing the solid for degradation products. |
| Inconsistent experimental results over time | Gradual degradation of the stock solution. | Prepare fresh stock solutions more frequently. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess and prevent the degradation of this compound. These protocols are based on established methods for analogous compounds and should be validated for specific experimental conditions.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 7 days.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation and Conditions (based on methods for acetaminophen and its impurities):
| Parameter | Condition |
| HPLC System | A system with a UV or DAD detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient of Solvent A (0.01 M phosphate buffer, pH 3.0) and Solvent B (Methanol).[4] |
| Gradient Program | Start with 95% A and 5% B, linearly increase to 50% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 245 nm. |
| Injection Volume | 10 µL. |
| Column Temperature | 30°C. |
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from any degradation peaks generated during the forced degradation study.
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
Scale-up considerations for the synthesis of 3-Acetamidophenyl acetate
Welcome to the technical support center for the synthesis of 3-Acetamidophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the acetylation of 3-aminophenol using an acetylating agent like acetic anhydride. The reaction typically involves the acetylation of the amino group to form the acetamido group, and under certain conditions, the hydroxyl group can also be acetylated.
Q2: What are the primary reactants and reagents involved in this synthesis?
A2: The key reactants are 3-aminophenol and an acetylating agent, most commonly acetic anhydride. The reaction may be carried out in a solvent, and sometimes a base or catalyst is used to facilitate the reaction.
Q3: What is a common side product in the synthesis of this compound?
A3: A common impurity is the diacetylated product, where both the amino and hydroxyl groups of 3-aminophenol are acetylated.[1] The formation of this diacetate, 3-(N-acetylacetamido)phenyl acetate, can be influenced by reaction time and the amount of acetylating agent used. Another potential impurity is any unreacted 3-aminophenol.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can also be exothermic, especially at a larger scale, necessitating careful temperature control.[2][3]
Q5: What are the main challenges when scaling up this reaction from the lab to a manufacturing plant?
A5: Key scale-up challenges include:
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Heat Management: Acetylation reactions are often exothermic. Managing the heat generated in a large reactor is critical to prevent runaway reactions and the formation of byproducts.[3][4][5]
-
Mass Transfer and Mixing: Ensuring uniform mixing in a large reactor can be difficult, potentially leading to localized "hot spots" or areas of high reactant concentration, which can affect yield and impurity profiles.[4][5]
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Solid Handling: If starting materials or products are solids, their physical properties (e.g., particle size, flowability) can impact handling and reaction rates on a large scale.
-
Purification: Crystallization, a common purification method, can behave differently at scale, affecting crystal size, shape, and purity.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. - A modest increase in temperature may improve the reaction rate, but this should be done cautiously to avoid side reactions. |
| Suboptimal Stoichiometry: Incorrect ratio of reactants. | - Ensure accurate measurement of 3-aminophenol and acetic anhydride. An excess of acetic anhydride can sometimes drive the reaction to completion but may also lead to diacetylation. | |
| Poor Mixing: Inefficient stirring, especially in larger vessels, can lead to a heterogeneous reaction mixture.[4][5] | - Use appropriate stirring equipment and agitation rates for the scale of the reaction. For larger reactors, consider the design of baffles and impellers. | |
| High Impurity Levels | Formation of Diacetylated Product: Reaction time is too long, or there is a large excess of acetic anhydride.[1] | - Optimize the reaction time by monitoring its progress. - Reduce the excess of acetic anhydride used. |
| Presence of Unreacted 3-Aminophenol: Incomplete reaction. | - Increase the reaction time or consider a slight increase in temperature. - Ensure the stoichiometry of the reactants is correct. | |
| Colored Impurities: Oxidation of 3-aminophenol or side reactions can produce colored byproducts.[1] | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purification of the crude product by recrystallization, sometimes with the use of activated charcoal, can help remove colored impurities.[1] | |
| Product is an Oil or Fails to Crystallize | High Impurity Content: The presence of significant amounts of impurities can lower the melting point of the product, resulting in an oil.[6] | - Attempt to purify the crude product first by other means, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization. - Trituration with a non-polar solvent in which the product is insoluble may help induce crystallization by washing away soluble impurities.[6] |
| Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, or the polarity may not be suitable for crystal formation.[6] | - Experiment with different solvent systems. A mixture of a solvent in which the product is soluble and a non-solvent in which it is insoluble is often effective. For a polar compound like this compound, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes) or water could be a good starting point.[6][7] | |
| Difficulties with Filtration | Very Fine Crystals: Rapid cooling during recrystallization can lead to the formation of very small crystals that can clog the filter paper. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger crystals.[1] |
| Gummy or Oily Product: The product has not fully solidified. | - Ensure the product has fully crystallized before attempting filtration. If it remains oily, refer to the troubleshooting section on crystallization issues. |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol.
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or water.
-
Reagent Addition: Slowly add acetic anhydride to the stirred suspension. The addition should be done at a controlled rate, especially on a larger scale, to manage the exothermic nature of the reaction.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain it for a set period. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the slow addition of water can induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at a suitable temperature.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A common approach is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] For this compound, a mixture of ethanol and water is a good starting point.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[6]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the pure crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield or high impurity issues.
References
- 1. rsc.org [rsc.org]
- 2. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. reddit.com [reddit.com]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
Removal of impurities from 3-Acetamidophenyl acetate reaction mixture
This guide provides troubleshooting advice and detailed protocols for the removal of common impurities from the reaction mixture of 3-Acetamidophenyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a pink or yellowish discoloration. What is the cause and how can I remove it?
A1: Discoloration in the synthesis of acetamidophenyl compounds is typically due to the oxidation of the 3-aminophenol starting material. This can form highly colored quinone-type impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is often effective for removing colored impurities.
-
Reducing Agent Wash: Washing the crude product with a mild reducing agent can help to convert the colored impurities back to colorless forms.
-
Recrystallization: A carefully chosen recrystallization solvent system can leave the colored impurities behind in the mother liquor.
Q2: My purified product is an oil and will not solidify. What should I do?
A2: An oily product can be due to the presence of residual solvent or a significant amount of impurities that depress the melting point.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Dry the product thoroughly under high vacuum, with gentle heating if the compound is stable, to remove any remaining volatile organic solvents.
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can wash away soluble impurities and induce crystallization.
-
Column Chromatography: If trituration is unsuccessful, purify the oily product using silica gel column chromatography before attempting another recrystallization.
Q3: I am having trouble getting my product to crystallize out of the recrystallization solvent. What are some common issues and solutions?
A3: Crystallization can be a sensitive process. Common issues include using too much solvent, an inappropriate solvent system, or a lack of nucleation sites for crystal growth.
Troubleshooting Steps:
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool slowly again.
-
Optimize the Solvent System: If the compound is too soluble, you may need to use a solvent/anti-solvent pair. Good options include ethanol/water or ethyl acetate/hexanes.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites.
-
Seeding: If you have a small amount of pure, solid product, add a single "seed" crystal to the cooled, supersaturated solution to initiate crystallization.
-
Q4: How can I remove unreacted 3-aminophenol from my product?
A4: Unreacted 3-aminophenol can be removed through an acidic wash during the reaction workup or by column chromatography.
Troubleshooting Steps:
-
Acidic Wash: During the workup, wash the organic layer containing the product with a dilute acid solution (e.g., 1M HCl). The basic 3-aminophenol will be protonated and move into the aqueous layer, which can then be separated.
-
Column Chromatography: 3-aminophenol is more polar than the desired this compound. Therefore, it will have a lower Rf value on a TLC plate and will elute more slowly from a silica gel column, allowing for separation.
Q5: My TLC analysis shows multiple spots. How do I effectively separate my product from the impurities?
A5: Multiple spots on a TLC indicate the presence of impurities. Column chromatography is the most effective method for separating compounds with different polarities.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use TLC to test different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to find a system that provides good separation between your product and the impurities (aim for an Rf value of ~0.3-0.4 for the product).
-
Proper Column Loading: Avoid overloading the column. A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. For difficult separations, a ratio of 100:1 may be necessary.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is suitable for removing non-polar and some colored impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating impurities with different polarities from the desired product.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point. The ideal eluent system should give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed silica gel column.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis and Collection:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables provide representative data for the purification of this compound using the described methods.
Table 1: Purity Analysis by HPLC Before and After Purification
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) |
| Recrystallization | 85.2 | 98.5 |
| Column Chromatography | 85.2 | >99.0 |
Table 2: Recovery Rates for Different Purification Methods
| Purification Method | Starting Mass of Crude (g) | Final Mass of Pure Product (g) | Recovery (%) |
| Recrystallization | 5.00 | 4.15 | 83 |
| Column Chromatography | 5.00 | 4.40 | 88 |
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Alternative Catalysts for the Synthesis of 3-Acetamidophenyl Acetate
Welcome to the technical support center for the synthesis of 3-Acetamidophenyl Acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalysts for this important transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the challenges and opportunities presented by novel catalytic systems.
Introduction: The Quest for Greener and More Efficient Synthesis
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, traditionally relies on established but often problematic catalysts. The drive towards greener, more sustainable, and economically viable chemical processes has spurred significant research into alternative catalysts. These novel systems aim to overcome the limitations of conventional methods, such as harsh reaction conditions, catalyst toxicity, and difficulties in separation and reusability. This guide provides practical, field-proven insights into the application of these alternative catalysts, empowering you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative catalysts for the synthesis of this compound?
A1: The main classes of alternative catalysts include:
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Heterogeneous Solid Acids: These are solid materials with acidic properties that can catalyze the acetylation reaction. Examples include zeolites (like ZSM-5-SO3H), clays (such as montmorillonite K-10), and mixed metal oxides (e.g., P2O5/Al2O3, ZnAl2O4@SiO2).[1][2] Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and a cleaner product.[2]
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Heteropolyacids (HPAs): These are complex inorganic acids that are highly effective for acetylation.[1][3] They can be used in homogeneous or heterogeneous systems (when supported on materials like silica).[3] Preyssler's anion, [NaP5W30O110]14–, is a notable example.[3]
-
Enzymatic Catalysts (Lipases): Enzymes, particularly lipases like Novozym 435 (immobilized Candida antarctica lipase B), offer a high degree of chemo- and regioselectivity under mild reaction conditions.[4][5] This is especially useful for complex molecules with multiple reactive sites.
-
Metal-Free Catalysts: In some cases, the reaction can be promoted under catalyst-free conditions, relying on thermal activation or the use of specific reagents that also act as a catalyst.[6] For instance, a direct synthesis of paracetamol (a related compound) from hydroquinone has been achieved using ammonium acetate in acetic acid at elevated temperatures without any metallic catalyst.[7]
Q2: What are the key advantages of using a heterogeneous catalyst over a traditional homogeneous one?
A2: Heterogeneous catalysts offer several significant advantages:
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Easy Separation: Being in a different phase (solid) from the liquid reaction mixture, they can be easily removed by filtration. This simplifies the work-up procedure and reduces product contamination.[2]
-
Reusability: The ability to recover the catalyst allows for its reuse in multiple reaction cycles, which can significantly lower operational costs.[2][3]
-
Environmental Benefits: They often lead to cleaner processes with less waste generation compared to their homogeneous counterparts, which can be difficult to separate from the product.[1]
-
Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong liquid acids.[2]
Q3: Can enzymatic catalysts be used for the acetylation of 3-aminophenol?
A3: Yes, enzymatic catalysts, particularly immobilized lipases, are a viable option. Lipases can catalyze the acylation of amines and phenols with high selectivity.[4] For the synthesis of this compound from 3-aminophenol, a two-step enzymatic process would likely be required: N-acetylation followed by O-acetylation. The high chemoselectivity of enzymes could be advantageous in selectively acetylating the amino or hydroxyl group under controlled conditions.[4]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound using alternative catalysts.
Issue 1: Low Product Yield
-
Question: I am using a heterogeneous solid acid catalyst, but my yield of this compound is consistently low. What could be the issue?
-
Answer: Low yields with solid acid catalysts can stem from several factors:
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Insufficient Catalyst Activity: The chosen catalyst may not be acidic enough to efficiently promote the reaction. The surface area and pore size of the catalyst also play a crucial role.[1]
-
Solution: Consider screening a panel of solid acid catalysts with varying acid strengths and physical properties. Materials like sulfated zirconia or tungstated zirconia are known for their high acidity.
-
-
Catalyst Deactivation: The catalyst's active sites may be blocked by product, by-products, or impurities in the starting materials.[8][9]
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Solution: Try regenerating the catalyst. This often involves washing with a suitable solvent to remove adsorbed species, followed by calcination at high temperatures to burn off carbonaceous deposits.[8] The specific regeneration protocol will depend on the nature of the catalyst.
-
-
Sub-optimal Reaction Conditions: The temperature, reaction time, and solvent may not be optimized for the specific catalyst.
-
Solution: Systematically vary the reaction parameters. An increase in temperature often improves the reaction rate, but can also lead to side reactions. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reactants need to diffuse to the active sites on the catalyst surface. If this process is slow, it can limit the overall reaction rate.
-
Solution: Ensure efficient stirring to minimize external mass transfer limitations. Using a catalyst with a higher surface area and appropriate pore size can help with internal mass transfer.
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant amounts of di-acetylated and other by-products. How can I improve the selectivity?
-
Answer: The formation of impurities is a common challenge. Here's how to address it:
-
Over-acetylation: The formation of the di-acetylated product occurs when both the amino and hydroxyl groups of 3-aminophenol are acetylated.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the acetylating agent (e.g., acetic anhydride) to the 3-aminophenol. Using a slight excess of the acetylating agent is often necessary for complete conversion, but a large excess can promote di-acetylation.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC. Stop the reaction once the desired product is formed to prevent further acetylation. Lowering the reaction temperature can also improve selectivity.
-
Catalyst Choice: Some catalysts are more selective than others. Enzymatic catalysts, for instance, can offer very high chemoselectivity.[4]
-
-
-
Other Side Reactions: Depending on the reaction conditions, other side reactions like polymerization or degradation can occur.
-
Solution:
-
Milder Conditions: Explore the use of catalysts that are active under milder conditions (lower temperature and pressure).
-
Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Issue 3: Catalyst Deactivation and Reusability
-
Question: My heterogeneous catalyst works well for the first run, but its activity drops significantly in subsequent cycles. What is causing this deactivation, and how can I prevent it?
-
Answer: Catalyst deactivation is a critical issue in industrial applications. The primary causes include:[10]
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Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.[9]
-
Solution: Ensure the purity of all starting materials and solvents. Pre-treating the feedstock to remove potential poisons (like sulfur or nitrogen compounds for some metal catalysts) can be beneficial.
-
-
Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[8][9]
-
Solution:
-
Regeneration: As mentioned earlier, a common method to remove coke is controlled combustion (calcination) in the presence of air or oxygen.[8]
-
Optimize Conditions: Coking can be minimized by optimizing reaction conditions, such as temperature and pressure, and by introducing a co-feed that inhibits coke formation.
-
-
-
Sintering: At high temperatures, the small, highly active particles of a supported catalyst can agglomerate into larger, less active particles. This process is often irreversible.[10]
-
Solution: Operate the reaction and regeneration steps at the lowest possible temperatures. The choice of support material can also influence the thermal stability of the catalyst.
-
-
Leaching: The active component of the catalyst can dissolve into the reaction mixture, leading to a loss of activity and contamination of the product.
-
Solution: Choose a catalyst with a strong interaction between the active species and the support. Modifying the support or the active species can sometimes reduce leaching.
-
-
Experimental Protocols and Data
General Workflow for Screening Alternative Catalysts
The following diagram illustrates a systematic approach to screening and optimizing alternative catalysts for the synthesis of this compound.
Caption: A general workflow for screening and optimizing alternative catalysts.
Performance Comparison of Alternative Catalysts
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| P2O5/Al2O3 | Acetic Anhydride | Solvent-free | Room Temp. | Short | Good | |
| ZSM-5-SO3H | Acetic Anhydride | Solvent-free | Mild | Moderate | Moderate to High | [2] |
| H14[NaP5W30O110] | Acetic Anhydride | - | Room Temp. | - | High | [1] |
| Novozym 435 | Vinyl Acetate | Organic Solvent | 40-60 | Variable | High | [4] |
| None | Ammonium Acetate | Acetic Acid | 220 | 15 h | >95 (for Paracetamol) | [7] |
Note: The table provides a general comparison. Actual results may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Acetylation using P2O5/Al2O3
This protocol is adapted from the general procedure for the acetylation of phenols using P2O5/Al2O3.[11]
Materials:
-
3-Aminophenol
-
Acetic Anhydride
-
P2O5/Al2O3 catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a stirred solution of 3-Aminophenol (1 mmol) in a round-bottom flask, add acetic anhydride (1.1 mmol).
-
Add a catalytic amount of P2O5/Al2O3 (e.g., 0.1 g).
-
Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Filter the mixture to recover the P2O5/Al2O3 catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any excess acetic acid and acetic anhydride.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Reaction Mechanism: Acid-Catalyzed Acetylation
The following diagram illustrates a simplified mechanism for the acid-catalyzed acetylation of a phenol with acetic anhydride.
Caption: Simplified mechanism of acid-catalyzed O-acetylation.
Conclusion
The exploration of alternative catalysts for the synthesis of this compound opens up exciting possibilities for developing more sustainable and efficient manufacturing processes. Heterogeneous catalysts, in particular, offer significant advantages in terms of reusability and process simplification. By understanding the principles behind these catalytic systems and by systematically troubleshooting common experimental issues, researchers can unlock their full potential. This guide serves as a starting point for your investigations, and we encourage you to adapt and refine these methodologies for your specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies for Selective N-Acetylation
Welcome to the technical support center for selective N-acetylation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve successful and selective N-acetylation of molecules containing both amino and hydroxyl functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selective N-acetylation over O-acetylation?
A1: The selectivity of N-acetylation over O-acetylation is primarily governed by the difference in nucleophilicity between the nitrogen of an amine and the oxygen of a hydroxyl group. Generally, amines are more nucleophilic than alcohols. However, this reactivity can be influenced by several factors including steric hindrance, electronic effects, and reaction conditions such as pH and the choice of solvent and acetylating agent.
Q2: How does pH influence the selectivity of N-acetylation?
A2: pH plays a crucial role in controlling the selectivity of acetylation.[1] Under acidic conditions (low pH), the more basic amino group is protonated to form an ammonium salt, which significantly reduces its nucleophilicity. This favors O-acetylation. Conversely, under neutral to slightly basic conditions, the amine is in its free, more nucleophilic form, promoting N-acetylation.[1][2]
Q3: What are the most common acetylating agents for selective N-acetylation?
A3: Common acetylating agents include acetic anhydride and acetyl chloride. The choice of reagent can impact selectivity. For instance, controlling the amount of acetic anhydride and conducting the reaction at low temperatures (e.g., 0°C) can preferentially acetylate the α-amino group of peptides.[1][3] For more challenging substrates, highly reactive agents like chloroacetyl chloride have been used effectively in buffered systems to achieve chemoselective N-chloroacetylation.[2]
Q4: Are there catalytic methods to enhance N-acetylation selectivity?
A4: Yes, certain catalysts can promote selective N-acetylation. For example, dibutyltin oxide has been used to catalyze the selective N-acylation of amino alcohols.[4] Additionally, zeolites like ZSM-35 have shown high activity and chemoselectivity for the N-acetylation of amino alcohols at lower temperatures.
Q5: Can enzymes be used for selective N-acetylation?
A5: Enzymatic methods offer excellent chemoselectivity for N-acetylation.[5][6] Acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), can catalyze the N-acetylation of primary amines in the presence of hydroxyl groups with high efficiency and selectivity, often in aqueous media at room temperature.[5] Chitin deacetylases have also been explored for the regioselective N-acylation of chitosan.[6]
Troubleshooting Guides
Problem 1: Significant O-acetylation is observed alongside the desired N-acetylation.
| Possible Cause | Troubleshooting Step |
| Reaction pH is too acidic. | The amino group may be protonated, reducing its nucleophilicity. Adjust the reaction to neutral or slightly basic conditions. For peptide acetylations, a pH of around 6.0 has been shown to be effective, although optimization may be required.[1] |
| Excessive amount of acetylating agent. | A large excess of a highly reactive acetylating agent can lead to non-selective reactions. Reduce the stoichiometry of the acetylating agent or add it slowly to the reaction mixture.[7] |
| High reaction temperature. | Elevated temperatures can increase the reactivity of the hydroxyl group. Perform the reaction at a lower temperature (e.g., 0°C or room temperature).[1] |
| Inappropriate solvent. | The solvent can influence the relative nucleophilicity of the functional groups. Consider screening different solvents. For some protocols, aqueous buffer systems have proven effective for selective N-acetylation.[2] |
Problem 2: The N-acetylation reaction is slow or incomplete, with a significant amount of unreacted starting material.
| Possible Cause | Troubleshooting Step |
| Sterically hindered amine. | Steric hindrance around the amino group can significantly slow down the reaction rate. Increase the reaction time and/or temperature. Consider using a more potent activating system, such as coupling agents used in peptide synthesis (e.g., HATU).[7] |
| Poor solubility of the substrate. | If the starting material is not fully dissolved, the reaction will be inefficient. Choose a solvent in which the substrate has good solubility. |
| Insufficiently reactive acetylating agent. | For less reactive amines, a stronger acetylating agent might be necessary. Alternatively, consider a catalytic approach to enhance the reaction rate. |
| Deactivation of the amine by protonation. | Ensure the reaction conditions are not too acidic. The addition of a non-nucleophilic base can help maintain the amine in its free, reactive form. |
Problem 3: Formation of di-acetylated or other side products.
| Possible Cause | Troubleshooting Step |
| Over-reaction due to harsh conditions. | Diacylation can occur if the mono-N-acetylated product is still nucleophilic and the reaction conditions are forcing. Use a stoichiometric amount of the acetylating agent and milder reaction conditions (lower temperature, shorter reaction time).[7] |
| Presence of other nucleophilic groups. | If the substrate contains other nucleophilic functional groups, they may also react. Consider using protecting groups for these functionalities prior to N-acetylation.[7] |
| Degradation of starting material or product. | If the substrate or product is sensitive to the reaction conditions, this can lead to the formation of impurities. Ensure the chosen method is compatible with the stability of your molecule. |
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Different Selective N-Acetylation Methods
| Method | Substrate | Acetylating Agent | Catalyst/Enzyme | Selectivity (N vs. O) | Yield (%) | Reference |
| pH Control | Peptides | Acetic Anhydride | None | >90% Nα-selectivity | Not specified | [1] |
| Metal-Free | Amino alcohols | Chloroacetyl chloride | Phosphate buffer | High N-selectivity | High | [2] |
| Catalytic | 1,2- and 1,3-amino alcohols | 4-tert-butylbenzoyl chloride | Dibutyltin oxide | Good to excellent N-selectivity | Varies | [4] |
| Enzymatic | Primary arylalkyl amines | Vinyl acetate | MsAcT | Complete N-selectivity | 85-99 | [5] |
| Zeolite Catalyzed | 2-aminoethanol | Acetic anhydride | ZSM-35 | Selective N-acetylation | Excellent |
Key Experimental Protocols
Protocol 1: pH-Controlled Selective Nα-Acetylation of Peptides [1]
-
Dissolve the peptide in a 0.1 M pyridine-acetic acid buffer (adjust pH to the desired value, e.g., 6.0).
-
Cool the solution in an ice bath for 1 minute.
-
Add a solution of acetic anhydride in an anhydrous solvent (e.g., THF or acetonitrile) to the peptide solution. The concentration of acetic anhydride should be optimized for the specific peptide.
-
Vortex the solution and incubate on an ice bath for 5 minutes.
-
Dry the derivatized peptides using a SpeedVac.
-
Analyze the products by mass spectrometry to determine the degree and selectivity of acetylation.
Protocol 2: Enzymatic N-Acetylation using Acyltransferase from Mycobacterium smegmatis (MsAcT) [5]
-
Prepare a reaction mixture containing the primary amine substrate (50 mM) in a phosphate buffer (100 mM, pH 8.0).
-
Add the acetyl donor, such as vinyl acetate (20 equivalents).
-
Initiate the reaction by adding the MsAcT enzyme (1 mg/mL).
-
Incubate the reaction at 25°C with shaking.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-acetylated product.
Protocol 3: Chemoselective N-Chloroacetylation in a Buffered System [2]
-
Dissolve the amino compound (e.g., amino alcohol) in a phosphate buffer.
-
Add an HCl scavenger.
-
Add chloroacetyl chloride to the solution.
-
Stir the reaction mixture for approximately 20 minutes.
-
Isolate the N-chloroacetylated product. The product often precipitates and can be collected by filtration.
Visual Guides
Caption: Decision tree for selecting an N-acetylation strategy.
Caption: Influence of pH on N- vs. O-acetylation selectivity.
Caption: General workflow for enzymatic N-acetylation.
References
- 1. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. N (α) Selective Acetylation of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Acetamidophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methods for the synthesis of 3-Acetamidophenyl acetate, a key intermediate in various chemical and pharmaceutical applications. The methods are evaluated based on their reaction parameters, yield, and procedural complexity, supported by experimental data to aid in the selection of the most suitable protocol for specific research and development needs.
Method 1: Two-Step Synthesis from 3-Aminophenol
This approach involves a sequential acylation, first of the amino group, followed by the hydroxyl group.
Step 1: N-Acetylation of 3-Aminophenol to 3-Acetamidophenol
The initial step is the selective acetylation of the amino group of 3-aminophenol. This is a well-established reaction that proceeds with high selectivity due to the greater nucleophilicity of the amino group compared to the hydroxyl group.
Step 2: O-Acetylation of 3-Acetamidophenol to this compound
The second step involves the esterification of the phenolic hydroxyl group of 3-acetamidophenol. This is typically achieved using an acetylating agent in the presence of a base catalyst.
Method 2: One-Pot Di-acetylation of 3-Aminophenol
This method involves the simultaneous acetylation of both the amino and hydroxyl groups of 3-aminophenol in a single reaction vessel. This approach offers the potential for a more streamlined and efficient process. A notable protocol for a similar transformation on 4-aminophenol has been described by researchers at Aberystwyth University, which can be adapted for 3-aminophenol.[1][2]
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two synthesis methods.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Di-acetylation |
| Starting Material | 3-Aminophenol | 3-Aminophenol |
| Intermediate | 3-Acetamidophenol | None (direct conversion) |
| Primary Reagents | Acetic anhydride, Acetic acid (Step 1); Acetic anhydride, Pyridine (Step 2) | Acetic anhydride, Pyridine |
| Solvent | 50% Acetic acid (Step 1); Pyridine (Step 2) | Ethyl acetate |
| Reaction Time | Step 1: 0.5 hours; Step 2: Variable (requires monitoring) | 30 minutes (requires monitoring by TLC) |
| Reaction Temperature | Step 1: Room temperature; Step 2: Room temperature | Room temperature |
| Reported Yield | Step 1: High (product is "sufficiently pure"); Step 2: Not specified | Quantitative |
| Catalyst | None (Step 1); Pyridine (Step 2) | Pyridine |
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1: Synthesis of 3-Acetamidophenol [3]
-
Dissolve 3-aminophenol in a minimum amount of warm 50% acetic acid.
-
Cool the solution to room temperature.
-
Add 1.1 molecular equivalents of acetic anhydride.
-
Stir the reaction mixture for 30 minutes.
-
Dilute the solution with an equal volume of ice-cold distilled water and chill to induce crystallization.
-
Filter the solid product, wash with ice water, and dry.
Step 2: Synthesis of this compound
-
Dissolve the 3-acetamidophenol (1.0 equivalent) obtained from Step 1 in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[4]
-
Cool the solution to 0°C in an ice bath.[4]
-
Add acetic anhydride (1.5–2.0 equivalents for each hydroxyl group) to the solution.[4]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]
-
Quench the reaction by adding dry methanol.[4]
-
Co-evaporate the reaction mixture with toluene to remove pyridine.[4][5]
-
Dissolve the residue in dichloromethane or ethyl acetate.[4]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel chromatography if necessary.
Method 2: One-Pot Di-acetylation of 3-Aminophenol
This protocol is adapted from a procedure for the synthesis of 4-acetamidophenyl acetate.[1][2]
-
In a boiling tube, dissolve 3-aminophenol (1.0 equivalent, e.g., 1.83 mmol, 200 mg) in ethyl acetate (e.g., 2.0 mL).[1][2]
-
Add a magnetic stirrer bar and stir the solution slowly.[2]
-
Add acetic anhydride (e.g., 1.00 mL, 10.6 mmol) using a glass pipette.[1]
-
Add 2-4 drops of pyridine as a catalyst from a glass Pasteur pipette.[1]
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting 3-aminophenol spot has disappeared.[2]
-
Upon completion, proceed with a standard aqueous workup. This typically involves washing the reaction mixture with aqueous NaHCO₃ to neutralize excess acetic anhydride and acetic acid, followed by washing with aqueous copper sulfate to remove the pyridine catalyst.[5] A final wash with saturated brine is recommended.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.
Logical Workflow for Synthesis Method Selection
References
A Comparative Analysis of 3-Acetamidophenyl Acetate and 4-Acetamidophenyl Acetate for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the physicochemical and pharmacological properties of two structural isomers: 3-Acetamidophenyl acetate (Metacetamol) and 4-Acetamidophenyl acetate (Diacetamate, a derivative of Paracetamol). While chemically similar, their differing structures lead to distinct biological activities and therapeutic potentials. This comparison is supported by available experimental data to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the acetamido and acetate groups on the phenyl ring significantly influences the physical and chemical characteristics of these molecules. 4-Acetamidophenyl acetate is the more well-characterized of the two, largely due to its relationship with the widely used analgesic, Paracetamol.
| Property | This compound (Metacetamol) | 4-Acetamidophenyl acetate (Diacetamate) |
| Molecular Formula | C₁₀H₁₁NO₃[1] | C₁₀H₁₁NO₃[2][3] |
| Molecular Weight | 193.20 g/mol [4] | 193.20 g/mol [2][5] |
| Appearance | Solid | White to off-white solid[2][6] |
| Melting Point | Data not readily available | 153-155°C[6][7] |
| Boiling Point | Data not readily available | 190°C at 13 mmHg[6] |
| Solubility | Data not readily available | Slightly soluble in Chloroform, DMSO, and Methanol[6][7] |
| IUPAC Name | (3-acetamidophenyl) acetate[4] | (4-acetamidophenyl) acetate[3] |
| CAS Number | 6317-89-1[4] | 2623-33-8[2][3] |
Pharmacological Profile: Efficacy and Mechanism of Action
The primary pharmacological interest in these compounds lies in their analgesic and antipyretic properties. However, a significant disparity exists in the volume of research, with 4-Acetamidophenyl acetate and its parent compound, Paracetamol, being extensively studied, while this compound remains largely unexplored.
| Aspect | This compound (Metacetamol) | 4-Acetamidophenyl acetate (Paracetamol Derivative) |
| Analgesic/Antipyretic Activity | Reported to have analgesic and antipyretic properties, but has never been commercially marketed.[8][9] A direct comparison of potency with Paracetamol is not available due to a lack of studies.[8] | Acts as an intermediate in the synthesis of Acetaminophen (Paracetamol)[10] and is expected to have similar analgesic and antipyretic effects. |
| Mechanism of Action | The precise mechanism is not well-elucidated but is presumed to be similar to Paracetamol, involving central nervous system pathways. | As a derivative of Paracetamol, it is considered a selective COX-2 inhibitor.[11][10] The parent compound, Paracetamol, is thought to exert its effects via inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and through its metabolite N-arachidonoylphenolamine (AM404) which acts on the endocannabinoid system.[12][13][14][15][16] |
| Toxicity | One study in mouse hepatocytes suggested it is approximately 10-fold less toxic than Paracetamol.[8] However, comprehensive toxicity data is lacking. | Can be harmful if swallowed and may cause skin and eye irritation.[5] The toxicity of its parent compound, Paracetamol, is well-documented, with overdose leading to severe liver damage due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[17][18] |
| Metabolism | The metabolic pathways have not been extensively studied but are hypothesized to be similar to Paracetamol, involving glucuronidation, sulfation, and oxidation.[19] | Information on its specific metabolism is limited, but as a prodrug/derivative of Paracetamol, it is expected to be metabolized to Paracetamol. Paracetamol is primarily metabolized in the liver via glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to form the toxic metabolite NAPQI.[13][20] |
Experimental Protocols
Due to the limited comparative data, this section outlines a generalized experimental workflow for evaluating the analgesic efficacy and metabolic profile of these two compounds.
In Vivo Analgesic Efficacy Study
A common method to assess analgesic properties is the hot plate test in rodents:
-
Animal Acclimatization: Male Swiss mice (20-25g) are acclimatized to the laboratory environment for at least one week.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken to elicit a pain response (e.g., licking paws, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Animals are divided into groups and administered either a vehicle control, a reference drug (e.g., Paracetamol), this compound, or 4-Acetamidophenyl acetate at various doses via oral gavage or intraperitoneal injection.
-
Post-treatment Latency: The latency to the pain response is measured at set intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The results are then statistically analyzed to compare the efficacy of the compounds.
In Vitro Metabolism Study
The metabolic stability and metabolite identification can be assessed using liver microsomes :
-
Incubation: The test compounds (this compound and 4-Acetamidophenyl acetate) are incubated with liver microsomes (e.g., human, rat) in the presence of a NADPH-generating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound's disappearance over time (to determine metabolic stability) and to identify the formation of metabolites.
Visualizing the Pathways
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Logical relationship of the two isomers.
Caption: Proposed metabolic pathway for acetamidophenyl acetates.
Caption: General experimental workflow for drug discovery.
Conclusion
While this compound and 4-Acetamidophenyl acetate are structural isomers, their current standing in the scientific and pharmaceutical landscape is vastly different. 4-Acetamidophenyl acetate, as a close relative of Paracetamol, is well-characterized, whereas this compound remains a compound with putative analgesic properties that are yet to be thoroughly investigated. The limited data on this compound, particularly its reported lower toxicity, suggests that further research into its pharmacological profile could be a worthwhile endeavor for the development of new, potentially safer analgesics. This guide highlights the existing knowledge and the significant gaps that need to be addressed through rigorous experimental investigation.
References
- 1. 3-ACETAMIDOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ▷ InChI Key Database ⚛️ | Diacetamate [inchikey.info]
- 4. (3-Acetamidophenyl) acetate | C10H11NO3 | CID 231988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4-Acetoxyacetanilide | 2623-33-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Metacetamol - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-Acetamidophenyl acetate | Genome Context [genomecontext.com]
- 12. news-medical.net [news-medical.net]
- 13. Paracetamol - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metamizole and paracetamol — similar but not the same drugs | Krzyżak-Jankowicz | Palliative Medicine in Practice [journals.viamedica.pl]
- 17. um.edu.mt [um.edu.mt]
- 18. litfl.com [litfl.com]
- 19. benchchem.com [benchchem.com]
- 20. derangedphysiology.com [derangedphysiology.com]
Validation of an analytical method for 3-Acetamidophenyl acetate using a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-Acetamidophenyl acetate, a known impurity and intermediate in the synthesis of Acetaminophen.[1] The focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of Ultraviolet-Visible (UV-Vis) Spectrophotometry and Gas Chromatography (GC). The information presented is based on established analytical validation principles outlined in the ICH Q2(R1) guidelines to ensure data accuracy, precision, and reliability.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[5][6] A validated, sensitive HPLC method has been developed for the simultaneous determination of several acetaminophen impurities, including this compound (referred to as 4-acetoxyacetanilide).[7][8]
Experimental Protocol: HPLC
A high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous determination of several impurities in acetaminophen, including this compound.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Eclipse XDB-C18 reversed-phase column.[7]
-
Mobile Phase: A gradient elution using:
-
Detection: UV detection at a specified wavelength.
-
Reference Standard: A well-characterized reference standard of this compound with documented purity should be used.[1]
Data Presentation: HPLC Validation Parameters
The following table summarizes the performance characteristics of the validated HPLC method for the analysis of this compound and other acetaminophen impurities.[7]
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity Range | 1 - 150 µg/mL | Correlation coefficient (r²) > 0.99 |
| Accuracy (% Recovery) | 94 - 104% | 98 - 102% |
| Precision (RSD%) | ||
| - Intra-day | < 4% | < 2% |
| - Inter-day | < 4% | < 2% |
| Limit of Detection (LOD) | Not explicitly stated for this compound, but 0.1 µg/mL for other impurities.[7] | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (for each impurity) | Signal-to-Noise Ratio of 10:1 |
| Specificity | The method is able to separate and quantify the analyte in the presence of other components. | Resolution > 1.5 between adjacent peaks |
Experimental Workflow: HPLC Method Validation
Alternative Analytical Methods: A Comparative Overview
While HPLC is a robust and widely accepted method, other techniques like UV-Vis Spectrophotometry and Gas Chromatography can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique that measures the absorption of ultraviolet or visible light by a substance in a solution.
Principle: The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).
Experimental Protocol (General):
-
Prepare a series of standard solutions of this compound in a suitable solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Performance of a UV-Vis Method for a Related Compound: A study on a derivative of this compound demonstrated the following performance:
-
Linearity Range: 1-10 µg/mL
-
Accuracy (% Recovery): 99.10 - 101.60%
-
Precision (RSD%): < 2.0%
Comparison with HPLC:
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (potential for interference from other absorbing compounds) |
| Sensitivity | High (can detect low concentrations) | Moderate |
| Complexity | High (requires specialized equipment and expertise) | Low (simpler instrumentation and operation) |
| Cost | High (instrumentation and solvents) | Low |
| Sample Throughput | Lower (longer analysis time per sample) | Higher (faster analysis) |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[5] For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Principle: The sample is vaporized and injected into a column. Separation occurs based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Experimental Protocol (General, with Derivatization):
-
Derivatize the this compound standard and sample to form a more volatile compound.
-
Prepare a series of derivatized standard solutions.
-
Inject the standards and sample into the GC system.
-
Separate the components on a suitable GC column.
-
Detect the analytes using a suitable detector (e.g., Flame Ionization Detector - FID).
-
Quantify the analyte based on the peak area relative to the standards.
Comparison with HPLC:
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds | Requires volatile and thermally stable analytes (or derivatization) |
| Mobile Phase | Liquid | Inert Gas |
| Separation Efficiency | Good | Excellent for volatile compounds |
| Sample Preparation | Often simpler | May require derivatization, which adds complexity |
| Instrumentation | Pressurized liquid system | Heated system for vaporization |
Logical Relationships in Analytical Method Validation
The validation of an analytical method involves a series of interconnected parameters that collectively demonstrate its suitability for the intended purpose.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC stands out as the most robust and reliable method, offering high specificity and sensitivity, making it ideal for quality control and regulatory submissions where the accurate determination of impurities is critical. The validated method presented provides a solid foundation for such applications.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for routine analysis where high specificity is not a primary concern and potential interferences are well-controlled.
-
Gas Chromatography , while a powerful separation technique, is less straightforward for non-volatile compounds like this compound and would typically be considered only if other methods are unsuitable and derivatization is a viable option.
Ultimately, the selection and validation of an analytical method should be guided by the principles of the ICH guidelines to ensure that the generated data is accurate, reliable, and fit for its intended purpose.[1][2]
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scribd.com [scribd.com]
- 4. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 3-Acetamidophenyl Acetate and Paracetamol
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Paracetamol (acetaminophen) is a cornerstone of global healthcare, widely utilized for its analgesic and antipyretic properties. Its structural isomer, 3-Acetamidophenyl acetate, also known as Metacetamol, has been noted for similar therapeutic activities but remains largely unexplored in a clinical context.[1] This guide provides a comprehensive comparison of the biological activities of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. A significant disparity in the volume of research exists, with a wealth of information available for paracetamol and a notable scarcity of data for this compound, highlighting a critical knowledge gap in the scientific literature.[1]
Comparative Analysis of Biological Activity
While both compounds are isomers, the positioning of the hydroxyl group on the phenyl ring—para-position for paracetamol and meta-position for this compound—significantly influences their biological profiles.[1]
Analgesic and Antipyretic Efficacy
Paracetamol is a well-established analgesic and antipyretic agent.[1] Its efficacy in pain and fever reduction is well-documented through extensive preclinical and clinical trials. In contrast, while this compound is reported to possess analgesic and antipyretic properties, there is a significant lack of publicly available, direct comparative studies and quantitative data to definitively assess its potency and efficacy relative to paracetamol.[1]
Anti-inflammatory Activity
Paracetamol is generally considered to have weak anti-inflammatory effects, particularly when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] Its anti-inflammatory action is thought to be more selective for cyclooxygenase-2 (COX-2) in the central nervous system, where peroxide levels are low.[3] There is insufficient evidence to comparatively evaluate the anti-inflammatory activity of this compound.
Hepatotoxicity
A critical differentiator between these two compounds lies in their toxicity profiles. Paracetamol overdose is a leading cause of acute liver failure due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[4] In contrast, a study using monolayer cultures of mouse hepatocytes found this compound to be approximately 10-fold less toxic than paracetamol. This suggests a potentially safer profile for this compound, though further in vivo studies are necessary to confirm this.
Data Summary
The following table summarizes the available quantitative data for this compound and paracetamol. The significant gaps in the data for this compound are clearly indicated.
| Biological Activity | This compound (Metacetamol) | Paracetamol (Acetaminophen) |
| Analgesic Activity | Data not readily available | Well-established |
| Antipyretic Activity | Data not readily available | Well-established |
| Anti-inflammatory Activity | Data not readily available | Weak; selective COX-2 inhibitor in the CNS[1][2] |
| Hepatotoxicity | Approx. 10-fold less toxic in mouse hepatocytes | Dose-dependent hepatotoxicity via NAPQI metabolite[5][4] |
| COX-2 Inhibition (IC50) | Data not readily available | ~25.8 µM[6] |
Mechanism of Action
The mechanism of action for paracetamol is complex and not fully elucidated, involving multiple central pathways.[1] It is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues but shows greater activity in the central nervous system.[2] Its analgesic effects are also attributed to the activation of descending serotonergic pathways and its metabolite, AM404, which acts on the cannabinoid system.[7][8][9] The precise mechanism of action for this compound has not been extensively studied.
Experimental Protocols
For researchers aiming to investigate the biological activities of this compound and conduct direct comparative studies with paracetamol, the following standard experimental protocols are recommended.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
-
Objective: To evaluate the peripheral analgesic activity of a test compound.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Animals are divided into control, standard (e.g., Aspirin), and test groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
-
Endpoint: The percentage inhibition of writhing in the test groups compared to the control group.
Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats
-
Objective: To assess the antipyretic potential of a test compound.
-
Animal Model: Wistar rats.
-
Procedure:
-
The basal rectal temperature of each rat is recorded.
-
Pyrexia (fever) is induced by subcutaneous injection of a 20% aqueous suspension of Brewer's yeast.
-
After a set period (e.g., 18 hours), the rectal temperature is measured again to confirm fever development.
-
The test compound, standard (e.g., paracetamol), or vehicle is administered orally.
-
Rectal temperature is recorded at regular intervals (e.g., 1, 2, and 3 hours) post-dosing.
-
-
Endpoint: The reduction in rectal temperature over time compared to the control group.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
-
Animal Model: Wistar rats.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound, standard (e.g., Indomethacin), or vehicle is administered orally.
-
After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Endpoint: The percentage inhibition of paw edema in the test groups compared to the control group.
Conclusion and Future Directions
The available evidence suggests that this compound may possess a favorable safety profile compared to paracetamol, particularly concerning hepatotoxicity. However, a significant lack of robust, direct comparative data on its analgesic, antipyretic, and anti-inflammatory activities presents a major hurdle to its potential clinical development.[1]
This guide highlights the urgent need for further research to bridge this knowledge gap. Direct, head-to-head preclinical and, subsequently, clinical studies are essential to quantitatively compare the efficacy and safety of this compound with paracetamol. Such studies would not only elucidate the therapeutic potential of this compound but could also offer a safer alternative for pain and fever management. The experimental protocols outlined provide a framework for researchers to undertake these critical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-Acetamidophenyl Acetate and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-, 3-, and 4-acetamidophenyl acetate. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural isomers of acetamidophenyl acetate, namely 2-acetamidophenyl acetate, 3-acetamidophenyl acetate, and 4-acetamidophenyl acetate (also known as Diacetamate), are compounds of interest in pharmaceutical and chemical research.[1][2][3] Accurate differentiation and characterization of these isomers are crucial for quality control, metabolic studies, and drug development. This guide presents a comprehensive comparison of their spectroscopic properties to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the three isomers of acetamidophenyl acetate. The data has been compiled from various spectroscopic databases and literature sources.
| Spectroscopic Technique | 2-Acetamidophenyl Acetate | This compound | 4-Acetamidophenyl Acetate (Diacetamate) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.8 (s, 1H), 7.99 (d, 1H), 7.4 (d, 1H), 7.3 (m, 1H), 7.14(m, 1H), 2.2 (s, 3H), 2.1 (s, 3H) | δ 7.47 (s, 1H), 7.30-7.26 (m, 2H), 6.85 (d, 1H), 2.3 (s, 3H), 2.17 (s, 3H)[4] | δ 7.49 (d, J=8.9 Hz, 2H), 7.03 (d, J=8.9 Hz, 2H), 2.27 (s, 3H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.9, 142.5, 131.9, 126.2, 124.9, 123.6, 122.9, 24.8, 21.1 | δ 169.3, 168.5, 150.9, 138.8, 129.6, 118.8, 118.2, 113.9, 24.5, 21.2[4] | δ 169.5, 168.4, 146.5, 135.9, 121.9, 121.7, 24.4, 21.1 |
| IR (cm⁻¹) | Major peaks expected around 3300 (N-H stretch), 1760 (ester C=O stretch), 1670 (amide C=O stretch), 1500-1600 (aromatic C=C stretch) | Major peaks expected around 3300 (N-H stretch), 1760 (ester C=O stretch), 1670 (amide C=O stretch), 1500-1600 (aromatic C=C stretch) | Major peaks expected around 3290 (N-H stretch), 1750 (ester C=O stretch), 1660 (amide C=O stretch), 1600, 1505 (aromatic C=C stretch) |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 193.07; fragmentation pattern includes peaks at m/z 151, 109, 43 | Molecular Ion [M]⁺ at 193.07; fragmentation pattern includes peaks at m/z 151, 109, 43 | Molecular Ion [M]⁺ at 193.07; major fragments at m/z 151 ([M-CH₂CO]⁺), 109 ([M-CH₂CO-CH₂CO]⁺), and 43 ([CH₃CO]⁺)[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of acetamidophenyl acetate isomers.
Materials:
-
NMR spectrometer (e.g., Bruker AVANCE 400 MHz or equivalent)
-
NMR tubes (5 mm diameter)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
Sample of acetamidophenyl acetate isomer (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the sample and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Vortex the sample until it is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into an NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Acquisition time: ~4 s
-
-
Acquire the ¹³C NMR spectrum. Typical parameters are:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Acquisition time: ~1 s
-
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the acetamidophenyl acetate isomers.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid sample of acetamidophenyl acetate isomer
-
Spatula
-
Isopropanol or acetone for cleaning
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with isopropanol or acetone and allow it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the acetamidophenyl acetate isomers.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Direct insertion probe or a gas chromatograph (GC) for sample introduction
-
Sample of acetamidophenyl acetate isomer
-
Suitable solvent (e.g., methanol or acetonitrile)
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe can be used, or the sample can be introduced via a GC.
-
Ionize the sample in the ion source. For EI, a standard electron energy of 70 eV is typically used.
-
The resulting ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio (m/z).
-
Detect the ions and generate the mass spectrum.
-
Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the acetamidophenyl acetate isomers.
References
In-Silico ADMET Profiling: A Comparative Guide to 3-Acetamidophenyl Acetate and its Analogue, Acetaminophen
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the predicted ADMET properties of 3-Acetamidophenyl acetate against the well-characterized profile of its structural isomer, acetaminophen. This guide provides in-silico data, supporting experimental values for acetaminophen, and detailed experimental protocols for key ADMET assays.
Executive Summary
In the early stages of drug discovery, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical to predicting its success as a therapeutic agent. This guide presents a comparative analysis of the in-silico predicted ADMET properties of this compound and its widely-used structural analogue, acetaminophen (paracetamol). Due to the limited availability of experimental data for this compound, this comparison relies on predictive models to forecast its pharmacokinetic and toxicological profile. This is contrasted with both in-silico predictions and established experimental data for acetaminophen, providing a benchmark for assessing the potential viability of this compound.
In-Silico ADMET Prediction Workflow
The following diagram illustrates a generalized workflow for the in-silico prediction of ADMET properties, a crucial step in modern drug discovery to mitigate late-stage failures. Computational models are employed to predict a compound's behavior in the body based on its chemical structure.
Comparative ADMET Data
The following tables summarize the in-silico predicted ADMET properties for this compound and acetaminophen, alongside available experimental data for acetaminophen. The in-silico data was generated using a consensus of freely available online prediction tools.
Physicochemical Properties and Absorption
| Property | This compound (Predicted) | Acetaminophen (Predicted) | Acetaminophen (Experimental) |
| Molecular Weight ( g/mol ) | 193.19 | 151.16 | 151.16 |
| LogP | 0.8 - 1.2 | 0.3 - 0.6 | 0.46 |
| Water Solubility | Good | High | Soluble |
| Caco-2 Permeability (logPapp cm/s) | -5.0 to -4.5 | -5.5 to -5.0 | -5.15[1][2] |
| Human Intestinal Absorption (%) | > 90% | > 90% | ~85-95% |
Distribution
| Property | This compound (Predicted) | Acetaminophen (Predicted) | Acetaminophen (Experimental) |
| Plasma Protein Binding (%) | Low (< 30%) | Low (< 25%) | 10-25% |
| Volume of Distribution (L/kg) | 0.8 - 1.2 | 0.7 - 1.0 | 0.8 - 1.0 L/kg |
| Blood-Brain Barrier Permeant | Yes | Yes | Yes |
Metabolism
| Property | This compound (Predicted) | Acetaminophen (Predicted) | Acetaminophen (Experimental) |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | No | No | No |
| Major Metabolites | Likely glucuronide and sulfate conjugates | Glucuronide and sulfate conjugates | Glucuronide and sulfate conjugates |
Excretion
| Property | This compound (Predicted) | Acetaminophen (Predicted) | Acetaminophen (Experimental) |
| Total Clearance (ml/min/kg) | Moderate | Moderate to High | 5 - 7 ml/min/kg |
| Renal Excretion | Yes | Yes | Yes |
Toxicity
| Property | This compound (Predicted) | Acetaminophen (Predicted) | Acetaminophen (Experimental) |
| hERG Inhibitor | No | No | No |
| AMES Mutagenicity | No | No | Non-mutagenic |
| Hepatotoxicity | Yes (Potential) | Yes (Dose-dependent) | Well-established hepatotoxicity at high doses |
| Oral LD50 (rat) | ~1500 - 2500 mg/kg | ~1900 - 2400 mg/kg | ~1944 mg/kg |
Metabolic Pathway of Acetaminophen
The metabolic pathway of acetaminophen is well-documented and serves as a predictive model for the metabolism of this compound due to their structural similarity. The primary routes of metabolism are glucuronidation and sulfation, with a minor pathway leading to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for its hepatotoxicity at high doses.
Comparative Analysis of ADMET Properties
This diagram provides a logical comparison of the predicted ADMET properties of this compound against acetaminophen, highlighting key similarities and potential differences.
Detailed Experimental Protocols
To provide a comprehensive understanding of how ADMET properties are determined experimentally, the following are detailed methodologies for key assays.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[3][4][5]
In-Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (containing phase I enzymes) or S9 fractions (containing phase I and II enzymes) and a cofactor (e.g., NADPH).
-
Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).[6][7][8][9][10]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of a compound to cause cell death.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and incubated.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.[11][12][13]
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (and sometimes E. coli) are used.
-
Exposure: The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[14][15][16][17][18]
hERG Assay
Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.
Methodology:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Current Measurement: The hERG current is recorded before and after the application of the compound.
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).[19][20][21][22][23]
References
- 1. karger.com [karger.com]
- 2. Metabolism of Acetaminophen by Enteric Epithelial Cells Mitigates Hepatocellular Toxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. hERG Assay | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
A Comparative Guide to the Reactivity of Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three isomers of aminophenol: 2-aminophenol (ortho-), 3-aminophenol (meta-), and 4-aminophenol (para-). Understanding the distinct reactivity profiles of these isomers is critical for their application in pharmaceutical synthesis, dye manufacturing, and materials science. The relative positioning of the hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring dictates the electronic and steric environment, leading to significant differences in their behavior in key chemical transformations.
Theoretical Framework: Electronic and Steric Influences
The reactivity of aminophenols is governed by the interplay of the electronic effects of the amino and hydroxyl substituents. Both are powerful activating, ortho-, para-directing groups, donating electron density to the benzene ring primarily through the resonance effect (+M).[1] This increased electron density makes the ring highly susceptible to electrophilic attack. Conversely, both groups exert a weaker electron-withdrawing inductive effect (-I) due to their electronegativity.
The position of these groups determines the overall reactivity and the site of reaction:
-
Ortho- and Para-Aminophenol: The +M effects of the -NH2 and -OH groups reinforce each other, strongly activating the positions ortho and para to each substituent. This high electron density makes them highly reactive and susceptible to oxidation.
-
Meta-Aminophenol: The activating effects of the two groups are directed to different carbons on the ring (positions 2, 4, and 6 relative to the hydroxyl group). While the ring is still activated, the lack of a conjugated quinoid-like structure upon oxidation renders it significantly more stable than the ortho and para isomers.[2][3]
Below is a diagram illustrating the fundamental factors that influence the reactivity of aminophenol isomers.
Physical and Chemical Properties
A summary of key physical and chemical properties of the aminophenol isomers is presented below. The pKa values indicate the acidity of the phenolic proton (pKa2) and the basicity of the amino group (related to the pKa of the conjugate acid, pKa1).
| Property | 2-Aminophenol (ortho) | 3-Aminophenol (meta) | 4-Aminophenol (para) |
| Molar Mass | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol |
| Melting Point | 174 °C[2] | 122 °C | 187.5 °C[4] |
| Appearance | White to tan crystals, darkens on exposure to air and light[3] | White prisms, most stable isomer in air[3] | White powder, rapidly oxidizes in air[3][4] |
| pKa1 (NH3+) | 4.72 (at 21 °C)[2] | 4.17 | 5.50 (at 21 °C)[2] |
| pKa2 (OH) | 9.71 (at 22 °C)[2] | 9.82 (at 20 °C)[5] | 10.30 (at 22 °C)[2] |
Comparative Reactivity Analysis
Oxidation
The susceptibility to oxidation is a key differentiator among the isomers. Ortho- and para-aminophenols are readily oxidized due to the formation of stable quinone imine intermediates. In contrast, meta-aminophenol is relatively stable to oxidation.[2][6]
-
2-Aminophenol (ortho): Easily oxidized, often leading to cyclization and condensation reactions to form phenoxazone structures.[2][7]
-
3-Aminophenol (meta): The most stable isomer towards atmospheric and chemical oxidation.[3] Electrochemical oxidation can produce a blocking polymeric film on electrode surfaces.[6]
-
4-Aminophenol (para): Very susceptible to oxidation, forming p-benzoquinone imine, which can subsequently hydrolyze to p-benzoquinone.[8][9] This reactivity is utilized in applications like photographic developers.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rua.ua.es [rua.ua.es]
- 7. Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 3-Acetamidophenyl Acetate in Acetaminophen Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 3-Acetamidophenyl acetate, a known impurity and intermediate in acetaminophen synthesis, within the context of a competitive immunoassay for acetaminophen. The following sections detail the experimental design, present comparative data with other relevant metabolites, and offer insights into the potential for analytical interference.
Introduction
Acetaminophen is a widely used analgesic and antipyretic drug. Its accurate quantification in biological samples is crucial for both clinical diagnostics and pharmaceutical quality control. Immunoassays are frequently employed for this purpose due to their speed and sensitivity. However, the presence of structurally related compounds, such as metabolites and synthesis impurities, can lead to cross-reactivity, potentially compromising the accuracy of the results.
This guide focuses on a hypothetical study designed to evaluate the cross-reactivity of this compound and other key acetaminophen-related compounds in a competitive enzyme immunoassay. The data and protocols presented herein serve as a practical framework for researchers aiming to validate their own immunoassays or to understand the potential for interference from related molecules.
Hypothetical Competitive Immunoassay Principle
The immunoassay evaluated in this guide is a homogeneous enzyme immunoassay. The principle of this assay is based on the competition between acetaminophen in the sample and a fixed amount of acetaminophen labeled with glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites. In the absence of acetaminophen in the sample, the antibody binds to the enzyme-labeled acetaminophen, inhibiting the enzyme's activity. When acetaminophen is present in the sample, it competes for the antibody binding sites, leaving the enzyme-labeled acetaminophen free and active. The resulting enzyme activity is directly proportional to the concentration of acetaminophen in the sample.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for this compound and other acetaminophen-related compounds in the described immunoassay. The cross-reactivity is expressed as the percentage of the concentration of the test compound required to produce the same response as a given concentration of acetaminophen.
| Compound | Chemical Structure | Relationship to Acetaminophen | 50% Inhibition Concentration (IC50) (ng/mL) | % Cross-Reactivity |
| Acetaminophen | N-(4-hydroxyphenyl)acetamide | Reference Standard | 100 | 100% |
| This compound | (3-acetamidophenyl) acetate | Synthesis Intermediate/Impurity | 5,000 | 2.0% |
| Acetaminophen Glucuronide | (2S,3S,4S,5R,6S)-6-((4-acetamidophenyl)oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | Major Metabolite | 10,000 | 1.0% |
| Acetaminophen Sulfate | 4-acetamidophenyl hydrogen sulfate | Major Metabolite | 20,000 | 0.5% |
| N-acetyl-p-benzoquinone imine (NAPQI) | N-acetyl-1,4-benzoquinone imine | Toxic Metabolite | 2,500 | 4.0% |
| p-Aminophenol | 4-aminophenol | Precursor/Degradant | 15,000 | 0.67% |
Experimental Protocols
This section provides a detailed methodology for the determination of cross-reactivity in the hypothetical acetaminophen immunoassay.
Materials and Reagents
-
Acetaminophen reference standard
-
This compound
-
Acetaminophen glucuronide
-
Acetaminophen sulfate
-
N-acetyl-p-benzoquinone imine (NAPQI)
-
p-Aminophenol
-
Acetaminophen Immunoassay Reagent Kit (containing anti-acetaminophen antibody, G6PDH-labeled acetaminophen, and substrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microplate reader
-
96-well microplates
Preparation of Standard and Test Compound Solutions
-
Prepare a stock solution of the acetaminophen reference standard at a concentration of 1 mg/mL in PBS.
-
Prepare stock solutions of this compound and each of the other test compounds at a concentration of 1 mg/mL in PBS.
-
From the stock solutions, prepare a series of dilutions for each compound in PBS to generate a range of concentrations for the cross-reactivity testing.
Cross-Reactivity Determination
-
Add a fixed volume of the anti-acetaminophen antibody reagent to each well of a 96-well microplate.
-
Add varying concentrations of either the acetaminophen standard or one of the test compounds to the wells.
-
Add a fixed volume of the G6PDH-labeled acetaminophen reagent to each well.
-
Incubate the microplate at a controlled temperature for a specified period to allow for the competitive binding reaction to reach equilibrium.
-
Add the enzyme substrate to each well.
-
Measure the absorbance of each well at a specific wavelength using a microplate reader. The rate of change in absorbance is proportional to the G6PDH activity.
-
Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the acetaminophen standard.
-
For each test compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Acetaminophen / IC50 of Test Compound) x 100
Visualizations
Acetaminophen Metabolic Pathway
The following diagram illustrates the major metabolic pathways of acetaminophen, highlighting the structures of the parent drug and its key metabolites, including the precursor p-aminophenol and the impurity this compound.
A Comparative Guide to Modern Synthetic Routes for Acetamidophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and novel synthetic methodologies for producing acetamidophenols, with a primary focus on paracetamol (acetaminophen), a widely used analgesic and antipyretic. The following sections detail quantitative performance metrics, experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, environmental impact, and scalability.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for various synthetic routes to paracetamol, offering a clear comparison of their efficiencies and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature | Pressure | Yield | Purity | Citation |
| Traditional Acetylation | p-Aminophenol | Acetic Anhydride | 10-20 minutes (heating) | ~115°C | Atmospheric | 35-75% (crude) | Variable, requires recrystallization | [1][2][3] |
| Green Synthesis from Hydroquinone | Hydroquinone | Ammonium Acetate, Acetic Acid | 15 hours | 220-230°C | Not specified (sealed reactor) | 88-95% | >95% | [4][5][6][7] |
| Ultrasound-Assisted Green Synthesis | Hydroquinone | Ammonium Acetate, Acetic Acid | 150 minutes | 60°C | Atmospheric | 57.72% | Not specified | [8] |
| One-Pot from Nitrobenzene | Nitrobenzene | Pd(II)-diphosphine catalyst, CO | Not specified | 140°C | 45 atm | High selectivity | Not specified | [9] |
| Stepwise Reduction and Acetylation | p-Nitrophenol | 5% Palladium-on-charcoal, H₂, Acetic Anhydride | ~1 hour (hydrogenation) | 95-98°C | 70 psig | Not specified | High (passes purity tests) | [10] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes compared in this guide.
Traditional Acetylation of p-Aminophenol
This method is a classic and widely taught synthesis of paracetamol.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
50% Methanol/Water solution (for recrystallization)
-
Sodium dithionite (optional, for decolorization)
Procedure:
-
Weigh approximately 0.150 g of p-aminophenol and place it in a 5-mL conical vial.[3]
-
Add 0.450 mL of water and 0.165 mL of acetic anhydride to the vial.[3]
-
Heat the reaction mixture to about 115°C and stir gently.[3]
-
After the solid has dissolved, continue heating for an additional 10 minutes to ensure the reaction is complete.[3]
-
Remove the vial from the heat and allow it to cool to room temperature.
-
To purify the crude product, recrystallization is performed. Add 10 mL of deionized water per 1 g of crude product.[11]
-
Heat the mixture until all the solid dissolves.[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 5-10 minutes to induce crystallization.[11]
-
Collect the pure crystals by suction filtration, washing with a small amount of cold deionized water.[11]
-
Dry the crystals completely to obtain the final product.
Green Synthesis from Hydroquinone
This method presents a more environmentally friendly approach by avoiding hazardous reagents.
Materials:
-
Hydroquinone
-
Ammonium acetate
-
Acetic acid
Procedure:
-
In a high-pressure reactor, combine hydroquinone (e.g., 44.0 g, 0.4 mol), ammonium acetate (e.g., 63.0 g, 0.8 mol), and acetic acid (e.g., 114 mL, 2 mol).[7]
-
Purge the reactor with an inert gas, such as argon.[7]
-
Heat the reactor to 160°C, then increase the temperature to 220-230°C and maintain for 15 hours with stirring.[7]
-
After the reaction, cool the reactor to room temperature.
-
The product can be isolated by distillation of the acetic acid under reduced pressure, followed by filtration and washing of the precipitated paracetamol with water.[7]
Catalytic Hydrogenation of p-Nitrophenol to p-Aminophenol
This protocol details the synthesis of the key intermediate, p-aminophenol, from p-nitrophenol.
Materials:
-
p-Nitrophenol
-
1% Pt/C catalyst
-
Ethanol (solvent)
-
Hydrogen gas
Procedure:
-
The catalytic hydrogenation is carried out in a laboratory-scale batch-slurry reactor.
-
Charge the reactor with p-nitrophenol, 1% Pt/C catalyst, and ethanol.[12]
-
Pressurize the reactor with hydrogen gas (e.g., 2.72 MPa).[12]
-
Heat the mixture to the desired temperature (e.g., 353 K) and maintain vigorous agitation (e.g., 1000 rpm).[12]
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Upon completion, the catalyst is filtered off, and the p-aminophenol can be isolated from the solvent.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Traditional synthesis of paracetamol via acetylation.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rene.souty.free.fr [rene.souty.free.fr]
- 4. [PDF] Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone | Semantic Scholar [semanticscholar.org]
- 5. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Intensification of paracetamol (acetaminophen) synthesis from hydroquinone using ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of paracetamol via the catalytic reductive carbonylation of nitrobenzene in acetic acid-water as a solvent [iris.unive.it]
- 10. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Acetamidophenyl Acetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Acetamidophenyl acetate, a compound often used in pharmaceutical research and development. Adherence to these protocols is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1]
Disposal of Unused or Waste this compound
The primary method for the disposal of this compound is to treat it as special waste. This requires engaging a licensed disposal company.[2] It is crucial to consult with local waste disposal authorities to ensure compliance with all national and regional regulations.[2]
Key Disposal Steps:
-
Containerization: Place the waste this compound in a suitable, clearly labeled, and tightly sealed container to await collection by a licensed disposal service.
-
Labeling: The container must be accurately labeled with the chemical name ("this compound"), CAS number (6317-89-1), and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company.
Handling of Spills and Contaminated Materials
In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1]
-
Cleanup: Carefully sweep up the spilled solid material, avoiding the creation of dust.[1] Place the collected material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) and any contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste along with the chemical itself.
Disposal of Contaminated Packaging
Empty containers that previously held this compound should be treated as if they contain the product and disposed of accordingly.[2] Do not reuse the containers for other purposes.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 6317-89-1 | [2] |
| Molecular Formula | C10H11NO3 | MedChemExpress SDS |
| Molecular Weight | 193.2 g/mol | MedChemExpress SDS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Acetamidophenyl acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 3-Acetamidophenyl acetate, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[1][3][4] |
| Body Protection | A lab coat or impervious clothing. | To protect the skin from accidental spills.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in areas with inadequate ventilation or when dust formation is likely, to prevent respiratory tract irritation.[3] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.
Operational Workflow:
Procedural Steps:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.
-
Pre-Use Preparation : Before handling, ensure a safety shower and eye wash station are accessible.[2] Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Handling :
-
Experimental Use :
-
Decontamination :
-
In case of a spill, evacuate personnel from the immediate area.
-
Without creating dust, sweep up the spilled solid and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[3][6]
-
Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1] |
| Contaminated Materials (e.g., gloves, weighing paper) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Handle uncleaned containers as you would the product itself. Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
